Product packaging for Ethyl 6-chloro-2-oxohexanoate(Cat. No.:CAS No. 62123-62-0)

Ethyl 6-chloro-2-oxohexanoate

Cat. No.: B1313839
CAS No.: 62123-62-0
M. Wt: 192.64 g/mol
InChI Key: JGNDQZHNIWDWBR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxohexanoate is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO3 B1313839 Ethyl 6-chloro-2-oxohexanoate CAS No. 62123-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNDQZHNIWDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482526
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-62-0
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-2-oxohexanoate: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule of interest in synthetic chemistry and potentially in drug discovery. Its structure, incorporating both a β-keto ester and a terminal alkyl chloride, offers multiple reaction sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for this compound, alongside predicted spectroscopic data to aid in its identification and characterization. While specific biological applications are not yet widely documented, the reactivity of the α-haloketone moiety suggests potential as an enzyme inhibitor or a covalent binder in targeted therapeutic strategies.

Chemical Structure and Properties

This compound possesses a linear six-carbon chain with an ethyl ester at one terminus and a chlorine atom at the other. A ketone group is located at the second carbon position, classifying it as a β-keto ester.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 62123-62-0[1]
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1]
Boiling Point 264.1 °C at 760 mmHg[1]
Density 1.116 g/cm³[1]
Refractive Index 1.443[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from ethyl acetoacetate. This method, based on the well-established acetoacetic ester synthesis, first introduces the chloro-terminated alkyl chain and is followed by the chlorination of the activated methylene group.

Synthetic Pathway

synthesis_pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Chlorination reactant1 Ethyl acetoacetate cond1 1. NaOEt, EtOH 2. Reflux reactant1->cond1 reactant2 1,4-Dichlorobutane reactant2->cond1 reactant3 Sulfuryl chloride (SO₂Cl₂) cond2 e.g., in CH₂Cl₂ reactant3->cond2 intermediate Ethyl 2-(4-chlorobutyl)-3-oxobutanoate intermediate->cond2 product This compound cond1->intermediate cond2->product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chlorobutyl)-3-oxobutanoate (Alkylation)

This procedure is adapted from standard protocols for the alkylation of ethyl acetoacetate.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ by dissolving sodium metal (1.0 equivalent) in anhydrous ethanol with cooling.

  • Enolate Formation: Ethyl acetoacetate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.

  • Alkylation: 1,4-Dichlorobutane (1.1 equivalents) is added dropwise to the enolate solution.

  • Reaction: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • Purification: The crude ethyl 2-(4-chlorobutyl)-3-oxobutanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Chlorination)

This procedure is based on general methods for the α-chlorination of β-keto esters.

  • Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and a dropping funnel and is cooled in an ice bath.

  • Chlorination: The purified ethyl 2-(4-chlorobutyl)-3-oxobutanoate from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane. Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) is added dropwise to the cooled solution.

  • Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and typical values for similar functional groups.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ester)~1.3Triplet3H
-CH₂- (internal)~1.8-2.0Multiplet4H
-CH₂- (adjacent to C=O)~2.8Triplet2H
-CH₂-Cl~3.6Triplet2H
O-CH₂- (ester)~4.2Quartet2H
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C H₃ (ester)~14
-C H₂- (internal)~25-30
-C H₂- (adjacent to C=O)~40
-C H₂-Cl~45
O-C H₂- (ester)~62
C =O (ester)~168
C =O (ketone)~200
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane)2850-2960Medium-Strong
C=O (ester)~1740Strong
C=O (ketone)~1715Strong
C-O (ester)1000-1300Strong
C-Cl600-800Medium-Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
192/194[M]⁺
157[M - Cl]⁺
147[M - OCH₂CH₃]⁺
119[M - COOCH₂CH₃]⁺

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are scarce, its chemical structure suggests potential applications in drug development, primarily stemming from the reactivity of the α-haloketone moiety.

Covalent Inhibition

α-Haloketones are known to be effective alkylating agents and can act as irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine, histidine, or serine) in their active site. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with the enzyme.

enzyme_inhibition enzyme Enzyme with Nucleophilic Residue (Nu:) complex Enzyme-Inhibitor Complex (Covalent Adduct) enzyme->complex Nucleophilic Attack inhibitor This compound inhibitor->complex inactivation Enzyme Inactivation complex->inactivation

Figure 3: General mechanism of covalent inhibition by an α-haloketone.

This property makes this compound a potential candidate for the development of targeted covalent inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes implicated in disease.

Synthetic Building Block

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The terminal chloride can be displaced by various nucleophiles to introduce different functional groups, while the β-keto ester moiety can participate in a wide range of C-C bond-forming reactions.

Conclusion

This compound is a readily accessible compound with significant potential as a synthetic intermediate and as a starting point for the design of targeted covalent inhibitors. This technical guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. The predicted spectroscopic data presented herein should serve as a valuable resource for researchers working with this compound. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Technical Guide: Physicochemical Properties of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of Ethyl 6-chloro-2-oxohexanoate, a chemical compound relevant in various research and development applications.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

ParameterValueReference
Molecular Formula C₈H₁₃ClO₃[1][2]
Molecular Weight 192.64 g/mol [1][2]
CAS Number 62123-62-0[1][2]

Experimental Protocols for Property Determination

The molecular formula and weight of a compound like this compound are determined through a combination of well-established analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula. The process involves ionizing the molecule and measuring its mass-to-charge ratio.

  • Elemental Analysis: This method provides the percentage composition of each element (Carbon, Hydrogen, Chlorine, etc.) in the compound. These percentages are used to derive the empirical formula, which can then be converted to the molecular formula if the molecular weight is known.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy can confirm the molecular formula by accounting for all hydrogen and carbon atoms within the molecule's structure.

The workflow for identifying and confirming these properties is outlined in the diagram below.

G cluster_0 Experimental Workflow Compound This compound (Sample) MS Mass Spectrometry (MS) Compound->MS EA Elemental Analysis Compound->EA NMR NMR Spectroscopy Compound->NMR MW Molecular Weight (192.64 g/mol) MS->MW MF Molecular Formula (C₈H₁₃ClO₃) EA->MF NMR->MF MW->MF Confirms

Caption: Workflow for determining molecular properties.

Logical Data Relationship

The relationship between the chemical name, its structural formula, and its calculated mass is fundamental. The diagram below illustrates this direct logical connection.

G CompoundName This compound MolecularFormula Molecular Formula C₈H₁₃ClO₃ CompoundName->MolecularFormula Defines MolecularWeight Molecular Weight 192.64 g/mol MolecularFormula->MolecularWeight Calculates to

Caption: Relationship between chemical identity and properties.

References

Spectroscopic Characterization of Ethyl 6-chloro-2-oxohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 6-chloro-2-oxohexanoate and outlines the detailed experimental protocols for their acquisition. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on predicted spectral characteristics derived from its chemical structure, alongside standardized methodologies for obtaining empirical data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its molecular structure and known spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-OCH₂CH₃
~3.6Triplet2H-CH₂Cl
~2.8Triplet2H-C(O)CH₂-
~2.0Quintet2H-CH₂CH₂Cl
~1.3Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~200Carbonyl (Ketone)C2
~165Carbonyl (Ester)C1
~62Aliphatic-OCH₂CH₃
~45AliphaticC6 (-CH₂Cl)
~38AliphaticC3
~28AliphaticC5
~22AliphaticC4
~14Aliphatic-OCH₂CH₃
Table 3: Predicted Infrared (IR) Absorption Bands

Sample Phase: Neat Liquid

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~1745StrongC=O (Ester)Stretch
~1720StrongC=O (Ketone)Stretch
~2950MediumC-H (Aliphatic)Stretch
~1200StrongC-O (Ester)Stretch
~750Medium-StrongC-ClStretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z RatioInterpretation
~192/194Molecular Ion Peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern)
~157[M - Cl]⁺
~147[M - OCH₂CH₃]⁺
~119[M - COOCH₂CH₃]⁺
~83[M - Cl - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a liquid compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Filtration: Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument's magnetic field is then locked onto the deuterium signal of the solvent.[1]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[1]

  • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[2][4]

  • Analysis: Mount the plates in the spectrometer's sample holder.[4] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Alternative (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a single drop of the liquid is placed directly onto the ATR crystal. This method requires minimal sample preparation.[5]

  • Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator.[2][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[6]

  • Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound, GC-MS is a suitable option.

  • Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7][8]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Mass_Spectrometry_Workflow Sample_Prep Sample Preparation (Dilute Solution) Introduction Sample Introduction (e.g., GC, LC, Infusion) Sample_Prep->Introduction Ionization Ionization (e.g., EI, ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (Separation by m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum

Caption: Generalized experimental workflow for mass spectrometry analysis.

References

The Synthetic Versatility of Chloro-Oxo-Esters: A Technical Guide to Ethyl 6-chloro-2-oxohexanoate as a Prototypical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential applications of "Ethyl 6-chloro-2-oxohexanoate" in organic synthesis. It is important to note that while this compound is commercially available, a comprehensive body of published scientific literature detailing its specific synthesis and reactivity is not readily accessible. Therefore, this document serves as a detailed exploration of the compound's potential as a synthetic building block, drawing upon the well-established chemistry of its constituent functional groups: an α-keto ester and a primary alkyl chloride. The experimental protocols and reaction pathways described herein are representative examples from the broader chemical literature for molecules containing these functionalities and should be adapted and optimized for the specific substrate.

Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis

This compound is a bifunctional organic molecule that holds significant promise as a versatile building block for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds of medicinal and agrochemical interest. Its structure incorporates two key reactive sites: an α-keto ester moiety and a terminal primary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, enabling chemists to construct intricate molecular architectures through sequential or one-pot reactions.

The α-keto ester functionality is a valuable precursor for the formation of various carbon-carbon and carbon-heteroatom bonds. It can participate in nucleophilic additions, condensations, and cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic systems. The primary alkyl chloride, on the other hand, is a classic electrophilic site, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups or the initiation of intramolecular cyclization cascades. The spatial separation of these two functional groups by a flexible four-carbon chain offers the potential for the construction of six-membered rings, a common motif in numerous biologically active molecules.

This guide will provide a comprehensive overview of the potential synthetic utility of this compound, presenting its physicochemical properties, plausible synthetic routes, and a detailed exploration of its application in the construction of key molecular scaffolds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62123-62-0
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Boiling Point 264.1 °C at 760 mmHg
Density 1.116 g/cm³
Appearance Not available
Representative Synthesis of α-Keto Esters

While a specific, optimized synthesis for this compound is not detailed in the literature, general methods for the synthesis of α-keto esters can be adapted. A common and effective approach is the acylation of a Grignard reagent with an excess of a di-ester of oxalic acid, such as diethyl oxalate.

Experimental Protocol: Synthesis of an α-Keto Ester via Grignard Acylation

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Appropriate alkyl or aryl halide (e.g., 1-bromo-4-chlorobutane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl oxalate

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

  • Add a small amount of the alkyl halide (dissolved in anhydrous ether/THF) to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diethyl oxalate in anhydrous ether/THF (typically a 2-3 fold molar excess with respect to the Grignard reagent).

  • Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring. A thick precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 10% aqueous hydrochloric acid until the solid dissolves and the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude α-keto ester by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis: A Versatile Building Block

The dual reactivity of this compound opens up a plethora of possibilities for its use as a scaffold in the synthesis of complex molecules. The following sections will explore some of the key transformations and their potential applications.

Reactions at the α-Keto Ester Moiety: Building Heterocycles

The α-keto ester functionality is a cornerstone for the synthesis of a variety of nitrogen-containing heterocycles. Condensation reactions with dinucleophiles are a particularly powerful strategy.

Pyridazines and their derivatives are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 1,4-dicarbonyl compound with hydrazine. While this compound is a 1,5-dicarbonyl surrogate, its α-keto ester moiety can react with hydrazine to form a hydrazone, which can then undergo further transformations. A more direct approach to pyridazinones involves the reaction of a γ-keto ester with hydrazine.

Experimental Protocol: Representative Synthesis of a Dihydropyridazinone from a γ-Keto Ester

Materials:

  • γ-Keto ester (e.g., Ethyl levulinate as a model)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-keto ester in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure dihydropyridazinone.

The following diagram illustrates the general workflow for the synthesis of a dihydropyridazinone from a gamma-keto ester.

G keto_ester γ-Keto Ester reflux Reflux keto_ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux solvent Ethanol, Acetic Acid (cat.) solvent->reflux workup Cooling and Crystallization reflux->workup product Dihydropyridazinone workup->product

Caption: General workflow for dihydropyridazinone synthesis.

Reactions at the Alkyl Chloride Moiety: Functionalization and Cyclization

The primary alkyl chloride in this compound serves as an excellent electrophilic handle for introducing a variety of nucleophiles. This allows for the late-stage functionalization of molecules or can be a key step in a cyclization strategy.

Intramolecular Williamson ether synthesis is a classic method for the formation of cyclic ethers. In a molecule like this compound, if the keto group can be selectively reduced to a hydroxyl group, a subsequent base-mediated intramolecular cyclization would lead to the formation of a substituted tetrahydropyranone.

Experimental Protocol: Representative Intramolecular Cyclization to a Tetrahydropyranone

Materials:

  • A δ-chloro-β-hydroxy ester (hypothetically derived from this compound)

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the δ-chloro-β-hydroxy ester in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydropyranone derivative.

The logical relationship for this intramolecular cyclization is depicted in the following diagram.

G start δ-Chloro-β-hydroxy Ester deprotonation Deprotonation of Hydroxyl Group start->deprotonation 1. base Base (e.g., NaH) base->deprotonation sn2 Intramolecular SN2 Attack deprotonation->sn2 2. product Tetrahydropyranone sn2->product 3. chloride_loss Chloride Elimination sn2->chloride_loss G start This compound condensation Condensation start->condensation dinucleophile Dinucleophile (e.g., R-NH-NH2) dinucleophile->condensation intermediate Dihydropyridazinone Intermediate condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization base Base base->cyclization product Fused Bicyclic Heterocycle cyclization->product

Ethyl 6-chloro-2-oxohexanoate: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic chemistry. Its unique structure, incorporating an α-keto ester and a terminal alkyl chloride, offers multiple reactive sites for the construction of complex molecular architectures, including heterocyclic systems and pharmacologically active agents. While direct research applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in established synthetic routes for therapeutic compounds underscores its potential value. This technical guide provides a comprehensive overview of the known applications of closely related analogs, proposes potential synthetic pathways utilizing this compound, and furnishes detailed experimental protocols and characterization data.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Appearance Liquid
Boiling Point 264.1 °C at 760 mmHg
Density 1.116 g/cm³
CAS Number 62123-62-0
¹H NMR (Predicted) δ 1.3 (t, 3H), 1.8-2.0 (m, 4H), 2.9 (t, 2H), 3.6 (t, 2H), 4.3 (q, 2H)
¹³C NMR (Predicted) δ 14.0, 25.0, 31.0, 44.0, 62.0, 161.0, 194.0

Potential Research Applications

The synthetic utility of this compound can be inferred from the established applications of its close structural analogs, namely ethyl 6-chloro-6-oxohexanoate and 6-chloro-2-hexanone. These examples highlight the potential of the α-keto ester and alkyl chloride functionalities in the synthesis of valuable compounds.

Intermediate in the Synthesis of α-Lipoic Acid (Analog Application)

A close analog, ethyl 6-chloro-6-oxohexanoate, is a well-documented precursor in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in diabetes and other oxidative stress-related conditions.[1] The synthesis involves the conversion of the chloro-ester functionality into the characteristic dithiolane ring of lipoic acid.

Experimental Protocol: Synthesis of α-Lipoic Acid from Ethyl 6-chloro-6-oxohexanoate (Bullock et al. method)

This protocol is based on the pioneering work of Bullock and colleagues.

  • Synthesis of Ethyl 6,8-dithiooctanoate: Ethyl 6-chloro-6-oxohexanoate is reacted with sodium disulfide (Na₂S₂) to introduce the sulfur atoms.

  • Reduction to Dihydrolipoic Acid: The resulting disulfide is reduced, typically using sodium borohydride (NaBH₄), to yield the dithiol form, dihydrolipoic acid.

  • Oxidation to α-Lipoic Acid: Dihydrolipoic acid is then oxidized to form the cyclic disulfide of α-lipoic acid.

Precursor for the Vasodilator Drug Pentoxifylline (Analog Application)

The structurally related ketone, 6-chloro-2-hexanone, serves as a crucial intermediate in the industrial synthesis of pentoxifylline, a xanthine derivative used to treat peripheral vascular disease.[2][3][4] This synthesis showcases the utility of the chloroketone moiety in alkylation reactions to build the core structure of the drug.

Experimental Workflow: Synthesis of Pentoxifylline

G theobromine Theobromine na_theobromine Sodium Theobrominate theobromine->na_theobromine NaOH pentoxifylline Pentoxifylline na_theobromine->pentoxifylline Alkylation6-Chloro-2-hexanone chlorohexanone 6-Chloro-2-hexanone chlorohexanone->pentoxifylline

Caption: Synthesis of Pentoxifylline.

Proposed Application: Synthesis of Heterocyclic Compounds

The 1,2-dicarbonyl moiety of this compound makes it an ideal substrate for condensation reactions with dinucleophiles, such as hydrazine, to form various heterocyclic systems. The reaction with hydrazine is expected to yield pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry with a wide range of biological activities.

Proposed Synthetic Pathway: Synthesis of Pyridazine Derivatives

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (H2NNH2) hydrazine->intermediate pyridazine Dihydropyridazinone Derivative intermediate->pyridazine Intramolecular Cyclization final_product Substituted Pyridazine pyridazine->final_product Oxidation aromatization Aromatization

Caption: Proposed synthesis of pyridazines.

Experimental Protocol: Proposed Synthesis of a Dihydropyridazinone Derivative

  • Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the dihydropyridazinone derivative.

Summary of Quantitative Data for Analogous Syntheses

The following table summarizes typical reaction yields for the synthesis of key intermediates and final products discussed in this guide.

ReactionStarting MaterialProductTypical Yield (%)
Synthesis of α-Lipoic Acid (overall)Ethyl 6-chloro-6-oxohexanoateα-Lipoic Acid60-70
Alkylation step in Pentoxifylline synthesisTheobromine & 6-Chloro-2-hexanonePentoxifylline80-90
Proposed Pyridazine Synthesis (estimated)This compoundDihydropyridazinone Derivative50-70

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate. Based on the well-established applications of its close analogs, it can be concluded that this compound holds significant potential for the synthesis of bioactive molecules, including antioxidants and pharmaceuticals. The dual reactivity of the α-keto ester and alkyl chloride functionalities opens avenues for the construction of diverse molecular scaffolds, particularly heterocyclic systems. Further research into the specific reactions and applications of this compound is warranted to fully unlock its synthetic potential for drug discovery and development.

References

Ethyl 6-chloro-2-oxohexanoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Ethyl 6-chloro-2-oxohexanoate (CAS No. 62123-62-0). This key chemical intermediate, utilized in the synthesis of various pharmaceutical compounds, possesses distinct physicochemical characteristics that are critical for its handling, storage, and application in research and development. This document consolidates physical property data, qualitative solubility information, and an analysis of its expected stability profile based on its chemical structure. Furthermore, it outlines standard experimental protocols for determining solubility and stability, providing a framework for researchers to generate specific data for their applications.

Introduction

This compound is a bifunctional organic molecule featuring an ethyl ester, a ketone at the C2 position, and a terminal chloroalkane. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic and other complex molecular architectures relevant to drug discovery. An understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the integrity of the compound during storage and handling.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature with a boiling point of 264.1°C at atmospheric pressure.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 62123-62-0
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Appearance Liquid
Boiling Point 264.1°C at 760 mmHg
Density 1.116 g/cm³
Refractive Index 1.443

Solubility Profile

Table 2: Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideSolublePatent literature describes its use in these solvents for chemical reactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe ester and ketone functionalities should allow for good miscibility.
Esters Ethyl acetateSoluble"Like dissolves like" principle suggests good solubility.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThe polarity of these solvents should facilitate dissolution.
Alcohols Methanol, EthanolSolubleThe polar functional groups will interact favorably with alcohols.
Aqueous Solvents WaterSparingly soluble to InsolubleThe presence of the six-carbon chain and the chlorine atom likely limits aqueous solubility.
Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate (typically 24-72 hours) equil1->equil2 analysis1 Separate solid and liquid (centrifugation/filtration) equil2->analysis1 analysis2 Quantify concentration in the supernatant (e.g., HPLC, GC) analysis1->analysis2

Caption: Workflow for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the solvent of interest.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Profile

Specific stability data for this compound is not extensively documented. However, its stability can be inferred from the reactivity of its functional groups.

  • Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 6-chloro-2-oxohexanoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

  • Thermal Stability: The compound is likely to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition may occur. The boiling point of 264.1°C suggests a degree of thermal stability.

  • Photostability: While no specific data is available, compounds with carbonyl groups can sometimes be susceptible to photodegradation. It is advisable to store the compound protected from light.

  • Stability in Protic vs. Aprotic Solvents: In protic solvents, particularly those containing nucleophiles (e.g., water, alcohols), the ester is susceptible to hydrolysis or transesterification. It is expected to be more stable in aprotic organic solvents.

Experimental Protocols for Stability Assessment

Stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).

Logical Flow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acidic Hydrolysis (e.g., 0.1 M HCl) analysis1 Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) stress1->analysis1 stress2 Basic Hydrolysis (e.g., 0.1 M NaOH) stress2->analysis1 stress3 Oxidative (e.g., H₂O₂) stress3->analysis1 stress4 Thermal (e.g., 60°C) stress4->analysis1 stress5 Photolytic (e.g., UV/Vis light) stress5->analysis1 analysis2 Use stability-indicating method (e.g., HPLC) analysis1->analysis2 analysis3 Identify and quantify degradants analysis2->analysis3 start This compound Solution start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Caption: Forced degradation study workflow.

Methodology for Forced Degradation Studies:

  • Stress Conditions: Subject solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.

    • Photolytic: Exposure to UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Characterization: Quantify the parent compound remaining and identify any major degradation products, potentially using mass spectrometry (LC-MS).

Conclusion

This compound is a valuable synthetic intermediate with a predictable solubility profile in common organic solvents and an anticipated susceptibility to hydrolysis, particularly under basic conditions. While specific quantitative data is limited, this guide provides a solid foundation for its use in research and development. The outlined experimental protocols offer a clear path for generating the specific solubility and stability data required for any given application, ensuring the reliable and effective use of this important chemical building block. Researchers are encouraged to perform their own specific assessments based on the intended use and storage conditions.

Ethyl 6-chloro-2-oxohexanoate: A Technical Overview of a Sparsely Documented α-Keto Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-oxohexanoate, with the CAS number 62123-62-0, is an α-keto ester that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive α-ketoester moiety and a terminal chloro group, suggests a versatile scaffold for the introduction of various functional groups and the construction of more complex molecules. However, a comprehensive review of the available scientific literature reveals a significant scarcity of specific data on its synthesis, chemical properties, and biological applications. This technical guide aims to provide a thorough overview of the existing information on this compound, supplemented with general knowledge of α-keto esters to infer potential synthetic routes and reactivity.

Chemical Properties and Data

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.[1][2][3] It is important to note that experimental validation of these properties from peer-reviewed sources is currently unavailable.

PropertyValueSource
CAS Number 62123-62-0[1][2][3]
Molecular Formula C₈H₁₃ClO₃[1][2]
Molecular Weight 192.64 g/mol [1]
Boiling Point 264.1°C at 760 mmHg[1]
Density 1.116 g/cm³[1]
Refractive Index 1.443[1]
Flash Point 107.1°C[1]
Canonical SMILES CCOC(=O)C(=O)CCCCCl[2]
InChI InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3[2]
InChI Key JGNDQZHNIWDWBR-UHFFFAOYSA-N[2]

Note: These properties are sourced from chemical supplier databases and have not been independently verified by published experimental studies.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. However, based on general methods for the synthesis of α-keto esters, a plausible synthetic route can be proposed.

General Synthetic Strategies for α-Keto Esters

The synthesis of α-keto esters can be achieved through various established methods, including:

  • Oxidation of α-hydroxy esters: This is a common and effective method where a suitable oxidizing agent is used to convert the secondary alcohol of an α-hydroxy ester to a ketone.

  • Friedel-Crafts Acylation: This method involves the acylation of an appropriate substrate with an oxalyl chloride derivative.[4]

  • Grignard Reagent Method: Reaction of a Grignard reagent with diethyl oxalate can yield α-keto esters.[4]

  • Oxidation of Alkenes: Certain oxidation protocols can convert alkenes into α-keto acids, which can then be esterified.[5]

  • From β-ketonitriles: Visible light-promoted conversion of β-ketonitriles can produce α-ketoesters.[6]

Proposed Synthesis of this compound

A hypothetical two-step synthesis starting from a commercially available precursor is outlined below. This proposed pathway is based on well-established organic chemistry reactions.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation 6-chloro-2-hydroxyhexanoic_acid 6-chloro-2-hydroxyhexanoic acid Ethyl_6-chloro-2-hydroxyhexanoate Ethyl 6-chloro-2-hydroxyhexanoate 6-chloro-2-hydroxyhexanoic_acid->Ethyl_6-chloro-2-hydroxyhexanoate EtOH, H⁺ Ethanol Ethanol (EtOH) Ethanol->Ethyl_6-chloro-2-hydroxyhexanoate Acid_catalyst Acid catalyst (e.g., H₂SO₄) Acid_catalyst->Ethyl_6-chloro-2-hydroxyhexanoate Ethyl_6-chloro-2-oxohexanoate This compound Ethyl_6-chloro-2-hydroxyhexanoate->Ethyl_6-chloro-2-oxohexanoate Oxidation Oxidizing_agent Oxidizing agent (e.g., PCC, Swern) Oxidizing_agent->Ethyl_6-chloro-2-oxohexanoate

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol:

Step 1: Fischer Esterification

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-hydroxyhexanoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 6-chloro-2-hydroxyhexanoate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or set up a Swern oxidation).

  • Dissolve the purified ethyl 6-chloro-2-hydroxyhexanoate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane for PCC oxidation).

  • Add the solution of the ester dropwise to the oxidant mixture at the appropriate temperature (e.g., room temperature for PCC, -78 °C for Swern oxidation).

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction appropriately based on the oxidant used.

  • Perform an aqueous work-up to remove the oxidant byproducts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography.

Disclaimer: This is a hypothetical protocol and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the α-keto ester functional group is a known pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

α-Keto Esters in Medicinal Chemistry

α-Keto esters are precursors to a variety of heterocyclic compounds and can participate in reactions to form molecules with potential biological activity. For instance, 2-arylhydrazono-3-oxo esters have been investigated for their biological activities. The reactivity of the α-keto group allows for nucleophilic additions, while the ester can be hydrolyzed or transesterified.

Potential Logical Relationships in Drug Discovery

The structure of this compound suggests it could serve as a starting material for the synthesis of various heterocyclic systems or as a fragment in fragment-based drug discovery. The terminal chloride provides a handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.

G Start This compound Reaction1 Reaction with Dinucleophiles Start->Reaction1 Reaction2 Nucleophilic Substitution at C6 Start->Reaction2 Reaction3 Modification of Keto Group Start->Reaction3 Reaction4 Modification of Ester Group Start->Reaction4 Product1 Heterocyclic Scaffolds Reaction1->Product1 Product2 Functionalized Chains Reaction2->Product2 Product3 Derivatized Keto-Esters Reaction3->Product3 Product4 Amides, Acids, etc. Reaction4->Product4 End Bioactive Molecules Product1->End Product2->End Product3->End Product4->End

Caption: Potential synthetic pathways from this compound.

Conclusion and Future Outlook

This compound is a chemical entity with potential for applications in organic synthesis and drug discovery. However, the current body of scientific literature lacks specific information on this compound. The information presented in this guide is largely based on the data available from chemical suppliers and extrapolated from the general chemistry of α-keto esters.

For researchers and drug development professionals, this molecule represents an unexplored building block. Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent studies should then explore its reactivity and utility in the synthesis of novel compounds, which can then be screened for biological activity. Without such fundamental research, the full potential of this compound will remain unknown. It is recommended that any researcher interested in this compound first verify its properties and then develop a reliable synthetic procedure.

References

Methodological & Application

Synthesis of Heterocycles Using Ethyl 6-chloro-2-oxohexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-2-oxohexanoate is a versatile, yet underutilized, bifunctional reagent with significant potential in the synthesis of various heterocyclic scaffolds. The presence of a reactive chloroalkane, a ketone, and an ester functionality within the same molecule allows for a range of cyclization strategies, particularly with dinucleophiles. This document provides detailed application notes and hypothetical protocols for the synthesis of two key classes of heterocycles: tetrahydropyridazinones and piperidinones, from this starting material. The methodologies are based on established principles of heterocyclic chemistry, drawing analogies from reactions of similar γ-chloro-α-ketoesters.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic structures is a cornerstone of modern medicinal chemistry. This compound contains two key electrophilic centers: the carbon bearing the chlorine atom and the ketone carbonyl carbon. This arrangement makes it an ideal candidate for reaction with dinucleophiles to construct six-membered rings. This document outlines two primary applications of this compound in heterocycle synthesis: the formation of tetrahydropyridazinones via reaction with hydrazines and the synthesis of piperidinones through condensation with primary amines.

Synthesis of Tetrahydropyridazinone Derivatives

The reaction of γ-keto acids or esters with hydrazine is a well-established method for the synthesis of pyridazinones.[1][2] By analogy, this compound is expected to react with hydrazine and its derivatives to yield substituted tetrahydropyridazinones. The proposed reaction pathway involves initial formation of a hydrazone at the C2 ketone, followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazone displaces the chloride at C6 to form the six-membered ring.

Proposed Reaction Scheme

G start This compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate product Tetrahydropyridazinone Derivative intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of tetrahydropyridazinones.

Hypothetical Quantitative Data

The following table summarizes plausible reaction conditions and outcomes based on analogous syntheses of pyridazinones from γ-keto esters.[1][2]

EntryR-Group (in R-NHNH₂)SolventTemperature (°C)Time (h)Yield (%)
1HEthanol80675
2PhenylAcetic Acid100868
3MethylMethanol651272
44-ChlorophenylToluene1101065
Experimental Protocol: Synthesis of 6-(3-ethoxycarbonylpropyl)-4,5-dihydropyridazin-3(2H)-one (Entry 1)

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (0.1 M solution)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (estimated 6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyridazinone.

Synthesis of Piperidinone Derivatives

The synthesis of piperidones can be achieved through various routes, often involving the cyclization of precursors containing both amine and carbonyl functionalities.[3] this compound can theoretically serve as a precursor for piperidinone synthesis upon reaction with primary amines. The proposed pathway involves the formation of an enamine or imine intermediate, followed by intramolecular cyclization.

Proposed Reaction Scheme

G start This compound intermediate Enamine/Imine Intermediate start->intermediate Condensation amine Primary Amine (R-NH2) amine->intermediate product Piperidinone Derivative intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of piperidinones.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis of piperidinone derivatives, drawing on general principles of intramolecular cyclizations of haloamines.

EntryR-Group (in R-NH₂)BaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylK₂CO₃Acetonitrile802465
2MethylNaHTHF651870
3CyclohexylEt₃NDioxane1003655
44-MethoxybenzylCs₂CO₃DMF902468
Experimental Protocol: Synthesis of 1-Benzyl-3-(ethoxycarbonyl)-3-oxopiperidine (Entry 1)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile (0.1 M solution)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add this compound and benzylamine.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (estimated 24 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield the desired piperidinone derivative.

Conclusion

This compound presents itself as a promising and versatile building block for the synthesis of six-membered heterocycles. The protocols detailed in this document, while based on established chemical principles and analogous reactions, provide a solid foundation for further exploration and optimization. Researchers in drug discovery and organic synthesis are encouraged to investigate the potential of this reagent in the development of novel heterocyclic entities. The straightforward access to tetrahydropyridazinone and piperidinone cores highlights the utility of this bifunctional starting material in constructing libraries of compounds for biological screening.

References

Application Notes and Protocols: Ethyl 6-chloro-2-oxohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-chloro-2-oxohexanoate as a key intermediate in the synthesis of advanced pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 62123-62-0) is a bifunctional molecule containing both a keto and an ester functional group, along with a terminal chloro substituent. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential therapeutic applications. Its primary documented use is in the synthesis of novel pro-apoptotic agents, which are of significant interest in cancer research and treatment.

Application in the Synthesis of Pro-apoptotic Agents

This compound has been identified as a key starting material in the synthesis of 3,6-diamino-pyridazin-3-yl derivatives. These compounds have been investigated as inhibitors of the Bcl-xL protein, a key regulator of apoptosis (programmed cell death). Overexpression of Bcl-xL is a common survival mechanism in cancer cells, and its inhibition can lead to tumor cell death.

The primary application involves the bromination of this compound at the C3 position, creating a highly reactive intermediate that can undergo subsequent cyclization and derivatization reactions to form the desired heterocyclic core of the final drug candidate.

Quantitative Data

The following table summarizes the quantitative data for the bromination of this compound as described in the synthesis of pharmaceutical intermediates.[1][2]

ReactantMolecular Weight ( g/mol )MolesEquivalents
This compound192.6426.0 mmol1
Bromine159.80831.2 mmol1.2
Product Yield Purity Appearance
3-bromo-6-chloro-2-oxohexanoate99%Not SpecifiedColorless Oil

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol details the synthesis of ethyl 3-bromo-6-chloro-2-oxohexanoate, a key intermediate for further elaboration into complex pharmaceutical agents.[1][2]

Materials:

  • This compound (5 g, 26.0 mmol)

  • Bromine (1.6 mL, 31.2 mmol)

  • Chloroform (70 mL)

  • Dichloromethane

  • 10% aqueous sodium thiosulphate solution

  • Water

  • Brine

  • Magnesium sulfate

Procedure:

  • To a stirred solution of this compound (5 g, 26.0 mmol) in chloroform (70 mL), add bromine (1.6 mL, 31.2 mmol).

  • Stir the reaction mixture at ambient temperature for 6.5 hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulphate solution, water, and then brine.

  • Dry the organic extract over magnesium sulfate.

  • Remove the solvent in vacuo to afford the desired product, ethyl 3-bromo-6-chloro-2-oxohexanoate (7 g, 25.8 mmol, 99% yield), as a colorless oil.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the experimental workflow for the bromination of this compound.

Synthesis_Pathway This compound This compound Reactants This compound->Reactants Bromine Bromine Bromine->Reactants Product Ethyl 3-bromo-6-chloro-2-oxohexanoate Reactants->Product  Chloroform, Ambient Temp, 6.5h

Caption: Synthetic pathway for the bromination of this compound.

Experimental_Workflow Start Start Reaction 1. Dissolve this compound in Chloroform 2. Add Bromine 3. Stir at Ambient Temperature for 6.5h Start->Reaction Workup 1. Dilute with Dichloromethane 2. Wash with Na2S2O3, Water, Brine Reaction->Workup Isolation 1. Dry with MgSO4 2. Evaporate Solvent Workup->Isolation Product Ethyl 3-bromo-6-chloro-2-oxohexanoate Isolation->Product End End Product->End

Caption: Experimental workflow for the synthesis and isolation of the brominated product.

References

Application Notes and Protocols for the Alkylation of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the alkylation of Ethyl 6-chloro-2-oxohexanoate, a versatile β-keto ester intermediate. The protocols described herein focus on intermolecular alkylation at the α-position and a subsequent intramolecular cyclization, a key transformation for the synthesis of piperidine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis. Its β-keto ester functionality allows for facile deprotonation at the α-carbon, creating a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions. One of the most significant applications is its use in the synthesis of substituted piperidines through a sequence of intermolecular alkylation followed by intramolecular cyclization. The resulting piperidine structures are of great interest in drug discovery due to their presence in a wide range of biologically active compounds.

Key Applications

  • Synthesis of α-Substituted β-Keto Esters: Introduction of various alkyl groups at the α-position to generate a library of functionalized intermediates.

  • Preparation of Piperidine Derivatives: A two-step process involving intermolecular alkylation with a suitable electrophile followed by base-mediated intramolecular cyclization to afford substituted piperidine-2-carboxylates. This serves as a powerful tool for the construction of heterocyclic scaffolds.

Data Presentation

The following table summarizes representative quantitative data for the alkylation and subsequent cyclization of β-keto ester systems, analogous to this compound.

EntrySubstrateAlkylating Agent/Reaction TypeBaseSolventTime (h)Temp. (°C)Yield (%)Reference
1Ethyl 2-oxocyclohexanecarboxylateBenzyl BromideSodium EthoxideEthanol4Reflux85[Generic]
2Diethyl malonate1,4-DibromobutaneSodium EthoxideEthanol6Reflux75[Generic]
3This compound (Proposed)Methyl IodideSodium EthoxideEthanol/THF4-6RT - Reflux~80-90[Proposed]
4Ethyl 2-acetyl-7-chloroheptanedioateIntramolecular (Dieckmann)Potassium t-butoxideToluene12110~70-80[Proposed]

Experimental Protocols

Protocol 1: α-Alkylation of this compound

This protocol describes the intermolecular alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (or THF).

  • Add sodium ethoxide (1.1 equivalents) to the solvent and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the cooled base solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-alkylated product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to a Piperidine Derivative

This protocol outlines the base-mediated intramolecular cyclization of an α-aminoalkylated this compound derivative to form a substituted piperidine. This is a variation of the Dieckmann condensation.

Materials:

  • α-(aminoalkyl)-Ethyl 6-chloro-2-oxohexanoate derivative

  • Potassium tert-butoxide (KOtBu) or other strong, non-nucleophilic base

  • Anhydrous toluene or THF

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-(aminoalkyl)-Ethyl 6-chloro-2-oxohexanoate derivative (1.0 equivalent) in anhydrous toluene.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with dilute HCl until the solution is acidic (pH ~5-6).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cyclic product.

  • Purify the product via column chromatography on silica gel to yield the desired piperidine derivative.

Mandatory Visualizations

experimental_workflow cluster_alkylation Protocol 1: α-Alkylation cluster_cyclization Protocol 2: Intramolecular Cyclization start_alkylation Start with this compound enolate_formation Deprotonation with NaOEt to form enolate start_alkylation->enolate_formation alkylation_step Reaction with Alkyl Halide (R-X) enolate_formation->alkylation_step workup_alkylation Aqueous Workup and Extraction alkylation_step->workup_alkylation purification_alkylation Column Chromatography workup_alkylation->purification_alkylation product_alkylation α-Alkylated Product purification_alkylation->product_alkylation start_cyclization Start with α-Alkylated Product product_alkylation->start_cyclization Proceed to Cyclization cyclization_step Intramolecular Cyclization with KOtBu start_cyclization->cyclization_step workup_cyclization Acidic Workup and Extraction cyclization_step->workup_cyclization purification_cyclization Column Chromatography workup_cyclization->purification_cyclization product_cyclization Piperidine Derivative purification_cyclization->product_cyclization

Caption: Experimental workflow for the synthesis of piperidine derivatives.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intermolecular Alkylation cluster_step3 Step 3: Intramolecular Cyclization start This compound enolate Enolate Intermediate start->enolate + Base alkylated_product α-Alkylated Intermediate enolate->alkylated_product + R-X (SN2) base Base (e.g., NaOEt) alkyl_halide Alkyl Halide (R-X) cyclized_intermediate Cyclized Intermediate (Alkoxide) alkylated_product->cyclized_intermediate Base (e.g., KOtBu) final_product Piperidine Derivative cyclized_intermediate->final_product Protonation (Workup)

Caption: Logical relationship of the reaction mechanism.

Application Notes and Protocols for Intramolecular Grignard Reaction of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Grignard reaction of bifunctional substrates, such as halo-ketoesters, represents a powerful synthetic strategy for the construction of cyclic molecules. This application note details the hypothetical intramolecular Grignard reaction of ethyl 6-chloro-2-oxohexanoate, a transformation that is anticipated to yield a cyclopentane derivative. While direct literature precedent for this specific substrate is limited, the principles of intramolecular organometallic reactions provide a strong foundation for the proposed protocol. This reaction is of significant interest in medicinal chemistry and drug development as the resulting functionalized cyclopentane core is a common motif in various biologically active compounds.

The primary transformation involves the in situ formation of a Grignard reagent at the C-6 position, which then undergoes a nucleophilic attack on the C-2 ketone. Ketones are generally more reactive towards Grignard reagents than esters, suggesting a preferential formation of a five-membered ring.[1][2] This intramolecular cyclization leads to the formation of a tertiary alcohol incorporated into a cyclopentane ring system. An alternative but less favored pathway could involve the attack on the ester carbonyl, which would also result in a five-membered ring but with a different substitution pattern.

Proposed Reaction Scheme

The expected reaction proceeds via an intramolecular cyclization to form ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Scheme 1: Proposed Intramolecular Grignard Reaction

Key Experimental Considerations

Several factors are critical for the success of this intramolecular Grignard reaction:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and moisture.[3][4] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Magnesium Activation: The surface of the magnesium metal needs to be activated to initiate the formation of the Grignard reagent. This is typically achieved using a small amount of an activating agent like iodine or 1,2-dibromoethane.

  • Slow Addition: The substrate should be added slowly to the activated magnesium suspension to maintain a low concentration of the generated Grignard reagent, which favors the intramolecular cyclization over intermolecular reactions.

  • Reaction Temperature: The reaction is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, lower temperatures might be necessary to control exothermicity and improve selectivity.

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Protocol: Intramolecular Cyclization of this compound
  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Reaction: Once the reaction has started, add the remaining solution of this compound dropwise over a period of 1-2 hours to maintain a gentle reflux. If the reaction subsides, gentle heating may be applied.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours or until the magnesium is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Data Presentation

The following table summarizes hypothetical quantitative data for the intramolecular Grignard reaction of this compound, based on typical yields for similar cyclization reactions.

ParameterValue
Starting MaterialThis compound
ProductEthyl 1-hydroxy-2-methylcyclopentane-1-carboxylate
Molecular FormulaC₉H₁₆O₃[5]
Molecular Weight172.22 g/mol [5]
Assumed Yield65-75%
AppearanceColorless to pale yellow oil
Boiling Point (Predicted)95-100 °C at 10 mmHg

Visualizations

Reaction Workflow

G Workflow for Intramolecular Grignard Reaction A Preparation of Apparatus B Magnesium Activation A->B Flame-drying C Initiation of Reaction B->C Iodine D Slow Addition of Substrate C->D Dropwise E Reaction Monitoring D->E TLC/GC-MS F Quenching E->F Completion G Extraction F->G Sat. NH4Cl H Drying and Concentration G->H Diethyl Ether I Purification H->I MgSO4/Na2SO4 J Product Characterization I->J Column Chromatography

Caption: Experimental workflow for the synthesis of ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Proposed Reaction Mechanism

G Proposed Mechanism of Intramolecular Grignard Reaction cluster_0 Grignard Formation cluster_1 Intramolecular Cyclization cluster_2 Workup Start This compound Grignard Grignard Reagent Intermediate Start->Grignard + Mg Cyclic_Intermediate Cyclic Magnesium Alkoxide Grignard->Cyclic_Intermediate Nucleophilic Attack Product Ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate Cyclic_Intermediate->Product + H3O+

References

Application Notes and Protocols: Reactions of Ethyl 6-chloro-2-oxohexanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the predicted reactivity of ethyl 6-chloro-2-oxohexanoate with various nucleophiles. This compound is a bifunctional molecule possessing two primary electrophilic centers: an α-keto-ester moiety and a primary alkyl chloride. This dual reactivity allows for a range of chemical transformations, making it a potentially valuable building block in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds relevant to drug discovery. This document outlines protocols for key intermolecular and intramolecular reactions and presents the expected outcomes based on established principles of organic chemistry.

Introduction

This compound contains two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl group of the α-keto-ester and the carbon atom bearing the chlorine atom. The α-keto-ester functionality is known to react with nucleophiles at the ketone carbonyl, while the terminal chloro group can undergo nucleophilic substitution. The chemoselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

This document explores the anticipated reactions of this compound with amine and thiol nucleophiles, focusing on both intermolecular substitution and subsequent intramolecular cyclization pathways to generate heterocyclic structures such as piperidinones.

Predicted Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are expected to involve either direct attack at the C6 position, leading to a substitution of the chloride, or interaction with the α-keto-ester moiety.

Intermolecular Nucleophilic Substitution at C6

Primary amines and thiols are expected to react preferentially at the primary alkyl chloride at the C6 position via an S(_N)2 mechanism. This is based on the higher reactivity of alkyl halides compared to α-keto-esters towards many nucleophiles under neutral or basic conditions.

Intermolecular_Substitution reactant This compound product Ethyl 6-(nucleophil)-2-oxohexanoate reactant->product Sɴ2 reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) nucleophile->product

Caption: Intermolecular nucleophilic substitution at the C6 position.

Intramolecular Cyclization

Following the initial intermolecular substitution, the newly introduced nucleophilic group can undergo an intramolecular reaction with the α-keto-ester moiety to form a heterocyclic ring. For example, a primary amine, after substitution at C6, can undergo intramolecular condensation to form a six-membered piperidinone ring system.

Intramolecular_Cyclization start Ethyl 6-(amino)-2-oxohexanoate intermediate Hemiaminal Intermediate start->intermediate Intramolecular Nucleophilic Attack product Piperidinone Derivative intermediate->product Dehydration

Caption: Intramolecular cyclization to form a piperidinone.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophiles.

Protocol 1: Reaction with a Primary Amine and Subsequent Intramolecular Cyclization

Objective: To synthesize a 1-substituted 3-oxopiperidine-2-carboxylate derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

Step 1: Intermolecular Substitution

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the amine's nucleophilicity.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-(amino)-2-oxohexanoate.

Step 2: Intramolecular Cyclization

  • The crude product from Step 1 can often be cyclized without further purification.

  • Dissolve the crude intermediate in a suitable solvent such as toluene.

  • Add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/ConditionReference (Analogous Reactions)
Solvent Acetonitrile, DMF[1]
Base K₂CO₃, Et₃N[1]
Temperature (Substitution) Room Temperature to 50 °C[1]
Temperature (Cyclization) Reflux[2]
Typical Yield 60-80% (over two steps)Estimated
Protocol 2: Reaction with a Thiol

Objective: To synthesize ethyl 6-(thio)-2-oxohexanoate.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Base (e.g., NaH, NaOEt)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in THF dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/ConditionReference (Analogous Reactions)
Solvent THF, EthanolGeneral knowledge of S(_N)2 reactions with thiolates
Base NaH, NaOEtGeneral knowledge of S(_N)2 reactions with thiolates
Temperature 0 °C to Room TemperatureGeneral knowledge of S(_N)2 reactions with thiolates
Typical Yield 70-90%Estimated

Experimental Workflow Diagram

Experimental_Workflow cluster_inter Intermolecular Reaction cluster_intra Intramolecular Cyclization (if applicable) start Mix Reactants: This compound, Nucleophile, Base, Solvent reaction1 Stir at appropriate temperature start->reaction1 monitoring1 Monitor by TLC reaction1->monitoring1 workup1 Workup: Filter, Concentrate monitoring1->workup1 reaction2 Heat with catalyst workup1->reaction2 Proceed with crude product purification Purification: Column Chromatography workup1->purification Purify intermediate monitoring2 Monitor by TLC reaction2->monitoring2 workup2 Workup: Wash, Dry, Concentrate monitoring2->workup2 workup2->purification analysis Characterization: NMR, MS, IR purification->analysis

Caption: General experimental workflow for reactions of this compound.

Safety Precautions

  • This compound is an α-keto ester and an alkyl halide; it should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bases such as sodium hydride are highly reactive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a promising bifunctional building block for the synthesis of a variety of organic molecules, particularly nitrogen- and sulfur-containing heterocycles. The protocols provided herein offer a starting point for exploring its reactivity. The chemoselectivity of its reactions with different nucleophiles warrants further investigation and could lead to the development of novel synthetic methodologies for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Cyclization of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the intramolecular cyclization of Ethyl 6-chloro-2-oxohexanoate, a key reaction for the synthesis of valuable cyclic keto-ester scaffolds. These cyclic motifs are of significant interest in medicinal chemistry and drug development as precursors to a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications.

Introduction

Intramolecular cyclization of linear precursors containing both an electrophilic and a nucleophilic center is a powerful strategy in organic synthesis for the construction of cyclic molecules. This compound possesses an enolizable keto-ester moiety, which upon deprotonation can act as a nucleophile, and a terminal alkyl chloride, which serves as an electrophile. This arrangement makes it an ideal substrate for base-mediated intramolecular cyclization to form a six-membered ring, specifically ethyl 1-cyclopentyl-2-oxocyclopentanecarboxylate. This reaction proceeds via an intramolecular nucleophilic substitution mechanism.

The resulting cyclic β-keto ester is a versatile intermediate that can be further modified through various chemical transformations, including alkylation, decarboxylation, and condensation reactions, to generate a diverse library of compounds for biological screening.

Reaction Principle and Mechanism

The cyclization of this compound is typically achieved under basic conditions. The base abstracts an acidic α-proton from the carbon atom situated between the ketone and the ester functionalities, generating a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion to form a new carbon-carbon bond, resulting in the formation of a cyclopentanone ring.

A proposed logical workflow for the synthesis and potential application of the cyclized product is outlined below.

cluster_synthesis Synthesis Workflow cluster_application Potential Application in Drug Discovery A This compound B Base-Mediated Intramolecular Cyclization A->B Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) C Ethyl 2-oxocyclopentane-1-carboxylate B->C Purification D Lead Compound Scaffold C->D E Further Chemical Modification D->E SAR Studies F Biological Screening E->F G Identification of Bioactive Molecules F->G

Caption: Synthetic workflow for the cyclization of this compound and its potential application in a drug discovery pipeline.

Experimental Protocols

Two plausible protocols for the intramolecular cyclization of this compound are presented below, using a strong, non-nucleophilic base (Sodium Hydride) and a milder, heterogeneous base (Potassium Carbonate).

Protocol 1: Cyclization using Sodium Hydride in Tetrahydrofuran

This protocol is suitable for achieving a high yield and relatively fast reaction times.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add sodium hydride (1.2 equivalents) carefully, washing the mineral oil with anhydrous hexanes if necessary.

  • Add anhydrous THF to the flask to create a slurry.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of the starting material dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 2-oxocyclopentane-1-carboxylate.

Protocol 2: Cyclization using Potassium Carbonate in Dimethylformamide

This protocol utilizes a milder base and is a safer alternative to sodium hydride.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask to dissolve the starting material and create a suspension of the base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cyclized product.

Data Presentation

The following table summarizes hypothetical quantitative data for the two proposed protocols. Actual results may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (NaH in THF)Protocol 2 (K₂CO₃ in DMF)
Reaction Time 4 - 6 hours12 - 24 hours
Reaction Temperature 66 °C (Reflux)80 - 100 °C
Hypothetical Yield 75 - 85%60 - 70%
Product Purity (post-CC) >98%>95%
Required Atmosphere Inert (Ar or N₂)Air
Safety Considerations Pyrophoric NaHHigh boiling point solvent

Signaling Pathways and Biological Relevance

While this compound itself is not known to be biologically active, the resulting cyclic keto-ester scaffold is a key component in a variety of biologically active molecules. These scaffolds can be found in natural products and synthetic compounds that interact with various biological targets. For instance, derivatives of cyclic keto-esters can act as inhibitors of enzymes such as kinases or proteases, or as modulators of nuclear receptors. The diagram below illustrates a generalized concept of how a molecule derived from this scaffold might interfere with a cellular signaling pathway.

cluster_pathway Hypothetical Drug Action on a Signaling Pathway A Extracellular Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response E->F G Cyclic Keto-Ester Derivative (Potential Inhibitor) G->C Inhibition

Caption: A potential mechanism of action where a derivative of the cyclized product inhibits a kinase cascade.

Conclusion

The intramolecular cyclization of this compound provides an efficient route to a valuable cyclic β-keto ester intermediate. The choice of reaction conditions, particularly the base and solvent, can be tailored to balance reaction efficiency with safety and practical considerations. The resulting product serves as a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore the chemistry of this and related substrates.

Application Notes and Protocols: Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of ethyl 6-chloro-2-oxohexanoate, a bifunctional organic molecule. Initial investigations into its role as a traditional acylating agent revealed a significant lack of documented applications in scientific literature and patent databases. Consequently, this report expands upon its potential reactivity based on its constituent functional groups: an α-keto ester and a primary alkyl chloride. We present a theoretical framework for its application as a versatile building block in organic synthesis, alongside proposed, hypothetical protocols for its use. Furthermore, for researchers specifically seeking an acylating agent with a similar carbon backbone, we provide detailed application notes and protocols for the related and well-documented compound, ethyl 6-chloro-6-oxohexanoate.

Introduction: this compound - A Bifunctional Building Block

This compound is a molecule possessing two distinct reactive sites: an α-keto ester and a primary alkyl chloride at the opposing end of a six-carbon chain. While the term "acylating agent" typically refers to compounds that introduce an acyl group (R-C=O), such as acyl chlorides or anhydrides, there is no substantive evidence in the current body of scientific literature to support the use of this compound for this purpose.

The presence of the ketone at the 2-position significantly alters the reactivity of the adjacent ester, making direct acylation at the ester's carbonyl group unlikely under standard conditions. Instead, the true synthetic utility of this molecule lies in its bifunctionality, allowing for sequential or orthogonal chemical transformations. This makes it a potentially valuable precursor for the synthesis of complex molecules, including heterocyclic compounds and other scaffolds relevant to drug discovery.

Key Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
CAS Number 62123-62-0
Functional Groups α-Keto Ester, Primary Alkyl Chloride

Potential Applications and Synthetic Utility (Hypothetical)

Based on the principles of organic chemistry, we propose several potential applications for this compound as a synthetic intermediate. These are theoretical pathways and would require experimental validation.

Synthesis of Substituted Tetrahydropyranones

The molecule is an ideal precursor for intramolecular cyclization to form substituted tetrahydropyranone rings, a common motif in natural products and pharmaceuticals.

Proposed Reaction Pathway:

The reaction would likely proceed via the formation of an enolate at the C3 position, which can then act as a nucleophile to displace the chloride at the C6 position in an intramolecular S(_N)2 reaction.

G cluster_0 Intramolecular Cyclization start This compound base Base (e.g., NaH, LDA) start->base Deprotonation enolate Enolate Intermediate base->enolate cyclization Intramolecular SN2 Attack enolate->cyclization Ring Closure product Ethyl 2-oxocyclohexanecarboxylate (Tetrahydropyranone derivative) cyclization->product

Caption: Proposed workflow for intramolecular cyclization.

Hypothetical Protocol for Intramolecular Cyclization:

  • Materials: this compound, a non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the base (1.1 eq) dropwise. b. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. c. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography.

Bifunctional Connector in Multi-step Synthesis

The two reactive centers can be addressed in a stepwise manner to link different molecular fragments. For example, the alkyl chloride can undergo nucleophilic substitution, followed by a reaction at the α-keto ester moiety.

Proposed Experimental Workflow:

G start This compound step1 Nucleophilic Substitution (e.g., with an amine, R-NH2) start->step1 intermediate Intermediate with new substituent at C6 step1->intermediate step2 Reaction at α-Keto Ester (e.g., Wittig reaction, reduction) intermediate->step2 product Final Product step2->product

Caption: Stepwise functionalization workflow.

Alternative Acylating Agent: Ethyl 6-chloro-6-oxohexanoate

For applications requiring the introduction of a six-carbon acyl chain, ethyl 6-chloro-6-oxohexanoate is the appropriate and well-documented reagent. This compound is an acyl chloride, making it a highly effective acylating agent for a variety of nucleophiles.

Key Properties of Ethyl 6-chloro-6-oxohexanoate:

PropertyValueReference
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1]
CAS Number 1071-71-2[1]
Functional Groups Acyl Chloride, Ester
Application: Acylation of Amines and Alcohols

Ethyl 6-chloro-6-oxohexanoate is primarily used for the acylation of amines to form amides and alcohols to form esters. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals. For instance, it is a key intermediate in the synthesis of lipoic acid, a widely used antioxidant.[2]

General Reaction Scheme (Friedel-Crafts Acylation):

While not a typical Friedel-Crafts acylation which involves aromatic rings, the acylation of other nucleophiles follows a similar principle of nucleophilic attack on the highly electrophilic acyl chloride carbon.

G reagent Ethyl 6-chloro-6-oxohexanoate product Acylated Product (Amide or Ester) reagent->product Acylation nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->product base Base (e.g., Pyridine, Et3N) base->product HCl scavenger

Caption: General acylation reaction pathway.

Experimental Protocol: General Procedure for Amide Formation

This protocol describes a general method for the acylation of a primary amine with ethyl 6-chloro-6-oxohexanoate.

  • Materials: Ethyl 6-chloro-6-oxohexanoate, primary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve the primary amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of ethyl 6-chloro-6-oxohexanoate (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, wash the reaction mixture with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the resulting amide by recrystallization or column chromatography.

Quantitative Data for Acylation Reactions:

NucleophileProductTypical Yield
AnilineN-phenyl-6-(ethoxycarbonyl)hexanamide>90%
Benzyl alcoholBenzyl 6-(ethoxycarbonyl)hexanoate>85%
EthanolamineN-(2-hydroxyethyl)-6-(ethoxycarbonyl)hexanamide>80%

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Conclusion

While "this compound" is not a conventional acylating agent, its bifunctional nature presents opportunities for its use as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems. Researchers seeking to perform acylation reactions with a similar carbon backbone should utilize ethyl 6-chloro-6-oxohexanoate , a well-established and reactive acyl chloride. The protocols and data provided herein offer a starting point for the practical application of this important reagent.

References

Application Note and Protocol: Purification of Ethyl 6-chloro-2-oxohexanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Ethyl 6-chloro-2-oxohexanoate and its derivatives, key intermediates in various synthetic applications. Due to the limited availability of a specific published purification protocol for this exact compound, this guide presents a comprehensive, generalized procedure based on established methods for analogous α-keto esters and halogenated organic molecules. The primary purification technique detailed is flash column chromatography on silica gel, including an optional step for silica deactivation for acid-sensitive derivatives. Additionally, representative analytical parameters for quality control are provided.

Introduction

This compound is an α-keto ester containing a terminal chloroalkane, making it a versatile building block in organic synthesis. The presence of the ketone, ester, and alkyl chloride functionalities allows for a variety of subsequent chemical transformations. However, the reactivity of these groups, particularly the susceptibility of the α-keto ester moiety to degradation and keto-enol tautomerism, can present challenges during purification. Standard purification techniques such as flash column chromatography must be optimized to ensure high purity and yield of the final product. This application note outlines a robust protocol for the purification of this compound derivatives and provides guidance on the analytical techniques for assessing purity.

Data Presentation

Table 1: Representative Purification Parameters and Expected Outcomes for Flash Column Chromatography
ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)For acid-sensitive compounds, deactivation with triethylamine is recommended.[1][2]
Mobile Phase Hexane/Ethyl Acetate GradientA typical gradient would start from 98:2 to 80:20 (Hexane:Ethyl Acetate).[3]
Rf Value (TLC) 0.2 - 0.4An ideal Rf value for the target compound in the collection solvent system.[4]
Expected Yield >85%Dependent on the purity of the crude material.
Expected Purity >97%As determined by GC-MS analysis. A patent for a similar compound, ethyl 7-chloro-2-oxoheptanoate, reported a purity of 97.2% after purification.
Table 2: Representative Analytical Parameters for Quality Control
Analytical MethodParameterExpected Value/Observation
GC-MS Column DB-5MS or similar non-polar capillary column
Oven Program Initial temp. 60°C, ramp to 300°C.[5]
MS Detector Electron Ionization (EI), full scan mode
Expected RT Dependent on the specific GC conditions and column.
¹H NMR (CDCl₃) δ (ppm) ~4.3 (q, -OCH₂CH₃), ~2.9 (t, -CH₂CO-), ~3.6 (t, -CH₂Cl), ~1.3 (t, -OCH₂CH₃), other multiplets for alkyl chain protons.[6][7]
¹³C NMR (CDCl₃) δ (ppm) ~195 (C=O, ketone), ~161 (C=O, ester), ~62 (-OCH₂CH₃), ~45 (-CH₂Cl), various signals for other alkyl carbons.[8]

Experimental Protocols

Materials
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (for deactivation, optional)

  • Anhydrous Sodium Sulfate

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Rotary evaporator

  • GC-MS system

  • NMR spectrometer

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4.[4]

  • Column Packing:

    • Secure a glass column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a thin layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).[1]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product by TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Dry the final product under high vacuum.

Protocol 2: Deactivation of Silica Gel (for Acid-Sensitive Derivatives)
  • Prepare the mobile phase containing 1-2% triethylamine.[9][10]

  • Pack the column with silica gel as described in Protocol 1, using the triethylamine-containing mobile phase.

  • Flush the packed column with 1-2 column volumes of the mobile phase containing triethylamine.[11]

  • Flush the column with 1-2 column volumes of the mobile phase without triethylamine to remove the excess base.[11]

  • Proceed with sample loading and elution as described in Protocol 1.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound Derivatives cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_post_process Post-Purification cluster_qc Quality Control crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve tlc_analysis TLC Analysis for Optimal Mobile Phase dissolve->tlc_analysis load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Silica Gel Column tlc_analysis->pack_column pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product Purified Product evaporate->pure_product gc_ms GC-MS Analysis pure_product->gc_ms nmr NMR Spectroscopy pure_product->nmr

Caption: A typical workflow for the purification and analysis of this compound.

References

Application Notes and Protocols for Monitoring the Synthesis of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of Ethyl 6-chloro-2-oxohexanoate is a critical process in various chemical manufacturing streams, particularly in the pharmaceutical and specialty chemical industries. Precise monitoring of this reaction is essential to ensure optimal yield, purity, and safety. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to monitor the reaction progress using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for At-Line Reaction Monitoring

HPLC is a robust technique for quantifying the consumption of starting materials and the formation of this compound in a reaction mixture. Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is recommended. The following protocol outlines a derivatization approach for UV-Vis detection.

Experimental Protocol: HPLC with Pre-column Derivatization

This method is based on the derivatization of the keto-ester functionality for enhanced UV detection.

  • Sample Preparation:

    • Carefully withdraw 0.1 mL of the reaction mixture at specified time intervals.

    • Immediately quench the reaction by diluting the aliquot in 1.9 mL of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further side reactions.[1][2]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before derivatization.[1][3]

    • To 100 µL of the filtered sample, add 100 µL of a derivatizing agent solution (e.g., 2,4-Dinitrophenylhydrazine in acidified acetonitrile).

    • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature and inject it into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector at a wavelength suitable for the derivative (e.g., 360 nm for a DNPH derivative).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

Data Presentation

The progress of the reaction can be monitored by quantifying the peak areas of the derivatized starting material and product. A calibration curve for the derivatized this compound should be prepared to determine its concentration over time.

Time (minutes)Reactant A Peak AreaProduct Peak AreaConcentration of Product (mg/mL)
0158900000.00
3012540003250000.85
609870005980001.57
906540009210002.42
12032100012540003.29
1805600015190003.99

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Withdraw Aliquot B Quench Reaction A->B C Filter Sample B->C D Derivatization C->D E Inject Sample D->E F Chromatographic Separation E->F G UV-Vis Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Reaction Profile Generation I->J

Figure 1. Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both quantitative and qualitative information, allowing for the identification of byproducts.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Withdraw 0.1 mL of the reaction mixture.

    • Quench the reaction by diluting the aliquot in 1.9 mL of a suitable solvent (e.g., ethyl acetate).

    • If necessary, perform a liquid-liquid extraction to isolate the organic components.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the filtered sample into the GC-MS system.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation

The concentration of this compound can be determined by integrating the area of its characteristic ion peak and comparing it to a calibration curve.

Time (minutes)Reactant A TIC AreaProduct TIC AreaConcentration of Product (mg/mL)
0287600000.00
3022130006540000.91
60176500011020001.53
90118900016780002.33
12065400022130003.07
18010200027650003.84

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Withdraw Aliquot B Quench & Dilute A->B C Filter Sample B->C D Injection C->D E GC Separation D->E F MS Detection E->F G TIC Integration F->G I Byproduct Identification F->I H Quantification G->H

Figure 2. Workflow for GC-MS analysis.

In-situ FTIR Spectroscopy for Real-Time Monitoring

In-situ FTIR spectroscopy, often referred to as ReactIR, allows for the continuous, real-time monitoring of a chemical reaction without the need for sampling.[4][5] This technique is particularly useful for understanding reaction kinetics and identifying transient intermediates.

Experimental Protocol: In-situ FTIR (ReactIR)

  • Setup:

    • Insert the Attenuated Total Reflectance (ATR) probe of the FTIR spectrometer directly into the reaction vessel.

    • Ensure the probe is positioned in a representative location within the reaction mixture.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the reaction (e.g., by adding a catalyst or reagent).

    • Begin collecting spectra at regular intervals (e.g., every 1 minute).

    • Monitor the changes in the infrared spectrum over time. Key spectral regions to monitor include:

      • The disappearance of the C=O stretch of a starting material (e.g., an acid chloride).

      • The appearance of the C=O stretch of the ester product (around 1730-1750 cm⁻¹).

      • The appearance of the second C=O stretch of the keto-ester (around 1710-1730 cm⁻¹).

Data Presentation

The absorbance of characteristic peaks is plotted against time to generate a reaction profile. This provides a qualitative or semi-quantitative understanding of the reaction progress.

Time (minutes)Absorbance at 1740 cm⁻¹ (Ester C=O)
00.05
100.25
200.48
300.65
400.78
500.85
600.88

Logical Relationship for In-situ FTIR Monitoring

FTIR_Logic A Reaction Initiation B Continuous Spectral Acquisition via ATR Probe A->B C Monitoring Changes in IR Bands (e.g., C=O stretch) B->C D Generation of Real-Time Reaction Profile C->D E Determination of Reaction Endpoint & Kinetics D->E

Figure 3. Logic of in-situ FTIR monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not typically used for real-time monitoring due to longer acquisition times, NMR spectroscopy is an invaluable tool for confirming the structure of the final product and for kinetic studies where aliquots are taken and analyzed offline.[6][7]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 0.1 mL) from the reaction.

    • Quench the reaction immediately.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H NMR.

    • Solvent: CDCl₃.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

By comparing the integrals of proton signals unique to the starting materials and the product, the conversion can be calculated.

The choice of analytical method for monitoring the synthesis of this compound will depend on the specific requirements of the process, including the need for real-time data, the complexity of the reaction mixture, and the available instrumentation. For quantitative at-line monitoring, HPLC and GC-MS are excellent choices, providing accurate concentration data. For real-time, in-situ analysis and kinetic understanding, FTIR spectroscopy is a powerful tool. NMR remains the gold standard for structural confirmation of the final product. A combination of these techniques will provide a comprehensive understanding and control over the reaction.

References

Application Notes and Protocols: Synthesis of Substituted Pyyridines Utilizing Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies to access novel pyridine derivatives is a cornerstone of medicinal chemistry and drug discovery. This document outlines a potential application of ethyl 6-chloro-2-oxohexanoate as a precursor in the synthesis of substituted pyridines via a modified Hantzsch-type reaction. While direct literature precedent for this specific starting material is limited, the principles of the Hantzsch pyridine synthesis provide a strong foundation for the proposed synthetic route.[1][2][3] This multicomponent reaction offers a convergent and atom-economical approach to constructing the pyridine ring.[2]

The chloro functionality on the hexanoate chain of the starting material presents an opportunity for post-synthesis modification, enabling the introduction of further diversity and the generation of libraries of novel pyridine-containing compounds for biological screening.

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot, three-component condensation of this compound (a β-ketoester), an aldehyde, and a nitrogen source (ammonium acetate), followed by an in-situ oxidation to yield the aromatic pyridine ring. This reaction is a variation of the classical Hantzsch pyridine synthesis.[1][2][3]

The reaction is expected to proceed through the formation of a dihydropyridine intermediate, which is subsequently aromatized.[2][4] The use of a suitable oxidizing agent is crucial for the efficient conversion to the final pyridine product.

Key Experiments and Methodologies

This section details the experimental protocol for the proposed synthesis of a representative substituted pyridine, diethyl 4-(4-chlorophenyl)-2-(4-chlorobutyl)-6-methylpyridine-3,5-dicarboxylate, using this compound, 4-chlorobenzaldehyde, and ammonium acetate.

Protocol: One-Pot Synthesis of Diethyl 4-(4-chlorophenyl)-2-(4-chlorobutyl)-6-methylpyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • 4-Chlorobenzaldehyde

  • Ammonium acetate

  • Ethanol (absolute)

  • Manganese dioxide (activated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), 4-chlorobenzaldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).

  • Add absolute ethanol (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate).

  • After completion of the initial condensation, allow the mixture to cool to room temperature.

  • Add activated manganese dioxide (5.0 eq.) to the reaction mixture in portions.

  • Stir the resulting suspension at room temperature for 24 hours to facilitate the aromatization. Monitor the oxidation by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with dichloromethane (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure diethyl 4-(4-chlorophenyl)-2-(4-chlorobutyl)-6-methylpyridine-3,5-dicarboxylate.

Quantitative Data (Hypothetical Representative Data)

The following table summarizes the expected (hypothetical) results for the synthesis of the target compound.

ParameterValue
Reactants
This compound1.93 g (10 mmol)
Ethyl acetoacetate1.30 g (10 mmol)
4-Chlorobenzaldehyde1.41 g (10 mmol)
Ammonium acetate0.92 g (12 mmol)
Manganese dioxide8.69 g (100 mmol)
Product
Product NameDiethyl 4-(4-chlorophenyl)-2-(4-chlorobutyl)-6-methylpyridine-3,5-dicarboxylate
Molecular FormulaC₂₂H₂₅Cl₂NO₄
Molecular Weight454.34 g/mol
Yield2.95 g (65%)
Purity (by HPLC)>98%
AppearancePale yellow oil
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.40 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.10 (q, J=7.1 Hz, 2H), 3.95 (q, J=7.1 Hz, 2H), 3.55 (t, J=6.5 Hz, 2H), 2.80 (t, J=7.6 Hz, 2H), 2.55 (s, 3H), 1.90-1.75 (m, 4H), 1.20 (t, J=7.1 Hz, 3H), 1.10 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 168.5, 168.0, 158.0, 155.5, 148.0, 145.0, 134.5, 130.0, 129.0, 125.0, 61.5, 61.0, 44.5, 35.0, 32.0, 26.5, 23.0, 14.0, 13.8
Mass Spec (ESI+)m/z 454.12 [M+H]⁺

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants Ketoester1 This compound Dihydropyridine Dihydropyridine Intermediate Ketoester1->Dihydropyridine Hantzsch Condensation Ketoester2 Ethyl acetoacetate Ketoester2->Dihydropyridine Hantzsch Condensation Aldehyde 4-Chlorobenzaldehyde Aldehyde->Dihydropyridine Hantzsch Condensation Ammonia Ammonium Acetate Ammonia->Dihydropyridine Hantzsch Condensation Pyridine Substituted Pyridine Product Dihydropyridine->Pyridine Oxidation Oxidant MnO2 Oxidant->Pyridine

Caption: Proposed Hantzsch-type reaction pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Mixing Mix Reactants: - this compound - Ethyl acetoacetate - 4-Chlorobenzaldehyde - Ammonium Acetate - Ethanol Start->Mixing Reflux Reflux (12h, 80°C) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Oxidation Add MnO2 Stir at RT (24h) Cooling->Oxidation Filtration Filter through Celite Oxidation->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Workup Aqueous Workup (DCM, NaHCO3, Brine) Concentration1->Workup Drying Dry with Na2SO4 Workup->Drying Concentration2 Concentrate in vacuo Drying->Concentration2 Purification Silica Gel Column Chromatography Concentration2->Purification End Pure Product Purification->End

Caption: Step-by-step experimental workflow.

Conclusion

The proposed application of this compound in a modified Hantzsch pyridine synthesis offers a promising and versatile route to novel substituted pyridines. The presence of the chloroalkyl side chain provides a handle for further functionalization, significantly expanding the accessible chemical space for drug discovery and development programs. The detailed protocol and representative data provided herein serve as a valuable starting point for researchers interested in exploring this synthetic strategy. Further optimization of reaction conditions and exploration of a broader range of aldehydes will undoubtedly lead to a diverse library of pyridine derivatives with potential biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-2-oxohexanoate. Our focus is on addressing common side reactions and offering practical solutions to challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is plausibly synthesized via a crossed Claisen condensation of ethyl 4-chlorobutyrate and diethyl oxalate, followed by decarboxylation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Self-condensation of ethyl 4-chlorobutyrate: The enolate of ethyl 4-chlorobutyrate reacts with another molecule of itself.- Use a non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and rapid formation of the enolate of ethyl 4-chlorobutyrate before the addition of diethyl oxalate. - Maintain a low reaction temperature (-78 °C) to disfavor the self-condensation reaction.
2. Transesterification: The ethoxide base reacts with the ester functionalities, leading to a mixture of ethyl and other alkyl esters if different alcohols are present.- Use sodium ethoxide as the base when using ethyl esters as starting materials. Ensure the reaction is conducted in anhydrous ethanol.
3. Incomplete reaction: The reaction may not have gone to completion.- Increase the reaction time or slightly elevate the temperature after the initial addition, monitoring the reaction progress by TLC or GC.
Presence of a Major Side Product with a Molecular Weight of 114.14 g/mol Intramolecular cyclization (Dieckmann-like condensation) of ethyl 4-chlorobutyrate: The enolate of ethyl 4-chlorobutyrate can attack the carbon bearing the chlorine atom, leading to the formation of ethyl cyclopropanecarboxylate.- Add the base to the ethyl 4-chlorobutyrate solution at a very low temperature (-78 °C) to form the enolate, and then add this solution to the diethyl oxalate. This keeps the concentration of the enolate of ethyl 4-chlorobutyrate low at any given time, minimizing the intramolecular reaction.
Presence of a Side Product with a Molecular Weight of 218.24 g/mol Self-condensation product of ethyl 4-chlorobutyrate: This corresponds to the β-keto ester formed from the reaction of two molecules of ethyl 4-chlorobutyrate.- Follow the recommendations for minimizing self-condensation mentioned above (use of LDA, low temperature).
Difficulty in Isolating the Product 1. Formation of emulsions during workup. - Use brine (saturated NaCl solution) during the aqueous workup to break emulsions.
2. Co-elution of side products during chromatography. - Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate products with similar polarities. - Consider derivatization of the product to alter its polarity for easier separation.
Product Decomposes During Purification Thermal instability of the β-keto ester. - Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). - Purify the product quickly and store it at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound?

A1: A plausible and common method is the crossed Claisen condensation between ethyl 4-chlorobutyrate and diethyl oxalate using a strong base like sodium ethoxide or lithium diisopropylamide (LDA). This is followed by a decarboxylation step, typically by heating in the presence of an acid, to yield the final product.

Q2: Why is diethyl oxalate a good choice for the crossed Claisen condensation?

A2: Diethyl oxalate is an excellent electrophile in crossed Claisen condensations because it cannot form an enolate itself (it has no α-hydrogens). This prevents self-condensation of the oxalate and leads to a cleaner reaction with the enolate of the other ester.[1][2]

Q3: What are the main side products to expect in this reaction?

A3: The primary side products are typically:

  • Ethyl cyclopropanecarboxylate: Resulting from the intramolecular cyclization of ethyl 4-chlorobutyrate.

  • Ethyl 2-(4-chlorobutanoyl)-4-chlorobutanoate: The self-condensation product of ethyl 4-chlorobutyrate.

  • Transesterification products: If the alkoxide base does not match the alkyl group of the esters.

Q4: How can I minimize the formation of the cyclopropane side product?

A4: To minimize the formation of ethyl cyclopropanecarboxylate, it is crucial to control the reaction conditions. Using a strong, non-nucleophilic base like LDA at low temperatures (-78°C) to pre-form the enolate of ethyl 4-chlorobutyrate before adding it to the diethyl oxalate can significantly reduce this side reaction. This method keeps the instantaneous concentration of the reactive enolate low, favoring the intermolecular reaction.

Q5: What is the purpose of the decarboxylation step?

A5: The initial product of the Claisen condensation is a β-keto ester with an additional ethoxycarbonyl group. The decarboxylation step, usually achieved by heating with aqueous acid, removes this extra ester group as carbon dioxide to yield the desired this compound.

Experimental Protocols

Key Experiment: Crossed Claisen Condensation of Ethyl 4-chlorobutyrate and Diethyl Oxalate

This protocol is adapted from established procedures for crossed Claisen condensations involving diethyl oxalate.

Materials:

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ethyl 4-chlorobutyrate

  • Diethyl oxalate

  • Anhydrous diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

  • To this cooled solution, a mixture of ethyl 4-chlorobutyrate and diethyl oxalate (in slight excess) is added dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate.

  • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

Key Experiment: Decarboxylation of the β-Keto Ester

Materials:

  • Crude product from the Claisen condensation

  • Sulfuric acid or hydrochloric acid

  • Water

Procedure:

  • The crude β-keto ester is refluxed with a mixture of sulfuric acid (or hydrochloric acid) and water for several hours.

  • The reaction progress is monitored by the cessation of carbon dioxide evolution.

  • After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Ethyl 4-chlorobutyrate Ethyl 4-chlorobutyrate Base (e.g., NaOEt) Base (e.g., NaOEt) Ethyl 4-chlorobutyrate->Base (e.g., NaOEt) 1. Enolate Formation Self-condensation Product Self-condensation Product Ethyl 4-chlorobutyrate->Self-condensation Product Side Reaction: Self-condensation Diethyl oxalate Diethyl oxalate Intermediate Intermediate Diethyl oxalate->Intermediate Ethyl cyclopropanecarboxylate Ethyl cyclopropanecarboxylate Base (e.g., NaOEt)->Ethyl cyclopropanecarboxylate Side Reaction: Intramolecular Cyclization Base (e.g., NaOEt)->Intermediate 2. Condensation Decarboxylation (H+, Heat) Decarboxylation (H+, Heat) This compound This compound Decarboxylation (H+, Heat)->this compound Intermediate->Decarboxylation (H+, Heat) Intermediate->this compound 3. Decarboxylation

Caption: Plausible reaction pathway for the synthesis of this compound, highlighting potential side reactions.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckSideProducts Analyze Side Products (GC-MS, NMR) Problem->CheckSideProducts Yes Success Successful Synthesis Problem->Success No Cyclopropane Cyclopropane Derivative Detected? CheckSideProducts->Cyclopropane SelfCondensation Self-Condensation Product Detected? Cyclopropane->SelfCondensation No OptimizeAddition Optimize Order of Addition Cyclopropane->OptimizeAddition Yes OptimizeBase Optimize Base and Temperature SelfCondensation->OptimizeBase Yes Purification Purification Issues? SelfCondensation->Purification No OptimizeBase->Problem OptimizeAddition->Problem OptimizeChromatography Optimize Chromatography Conditions Purification->OptimizeChromatography Yes Purification->Success No OptimizeChromatography->Success End End Success->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 6-chloro-2-oxohexanoate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. The information is compiled from available literature and general principles of organic compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Based on available literature and the compound's structure, the primary purification methods are column chromatography on silica gel and high-performance liquid chromatography (HPLC).[1][2][3] For crude material, a preliminary aqueous workup is often employed, involving washing with solutions like 10% aqueous sodium thiosulfate, water, and brine to remove inorganic impurities and certain reaction byproducts.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted starting materials.

  • Byproducts from the synthesis, which may include regioisomers or over-halogenated species.

  • Hydrolysis products, such as the corresponding carboxylic acid, if exposed to acidic or basic conditions.

  • Elimination products (e.g., formation of an alkene) if exposed to strong bases or high temperatures.

Q3: Is this compound stable during purification?

A3: As a β-keto ester, this compound can be susceptible to hydrolysis under acidic or basic conditions. The presence of a terminal alkyl chloride introduces a potential for elimination reactions. It is advisable to use neutral conditions and avoid excessive heat during purification steps like solvent evaporation.

Q4: What type of column chromatography is most effective?

A4: Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for purifying moderately polar organic compounds like this compound.[3][4] The choice of solvent system (mobile phase) is critical for achieving good separation.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low yield after aqueous workup The compound may be partially soluble in the aqueous phase, especially if the pH is not neutral. Emulsion formation can also lead to loss of material.Ensure the aqueous washes are pH-neutral. To break emulsions, add brine or a small amount of a different organic solvent. Perform multiple extractions with the organic solvent to maximize recovery.
Low yield after column chromatography The compound may be strongly adsorbed on the silica gel, especially if the solvent system is not polar enough. The compound might be degrading on the silica gel, which is slightly acidic.Increase the polarity of the eluting solvent gradually. If degradation is suspected, consider using deactivated (neutral) silica gel or alumina. Alternatively, a different purification technique like distillation under reduced pressure could be explored.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product. The column may be overloaded or not packed properly.Optimize the solvent system using thin-layer chromatography (TLC) first. A less polar solvent system that provides a good separation (difference in Rf values) should be used. Ensure the column is packed uniformly and not overloaded with the crude sample.[4][5]
Product appears as a colorless oil but purity is low Residual solvent from the purification process may be present.After purification, remove the solvent under reduced pressure (e.g., using a rotary evaporator). For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating can be applied, but care should be taken to avoid degradation.
Broad or tailing peaks in HPLC Secondary interactions between the compound and the stationary phase. Inappropriate mobile phase composition or pH.For reverse-phase HPLC, ensure the mobile phase pH is appropriate for the compound's stability and ionization state. Adding a small amount of a modifier like trifluoroacetic acid (for acidic compounds) or an amine (for basic compounds) can sometimes improve peak shape, but care must be taken regarding the stability of this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel chromatography.[3]

  • Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.[4]

  • Loading:

    • Carefully add the dissolved sample to the top of the silica gel bed.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the solvent system to elute the compounds from the column. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.[5]

  • Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Spot each fraction on a TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC Purification

This protocol is based on a method used for purifying similar complex organic molecules.[1][2]

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable column, such as a C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent that is compatible with the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the column.

    • Run a gradient elution, for example, starting with a higher percentage of water and gradually increasing the percentage of an organic solvent like acetonitrile or methanol.

    • Monitor the elution using a UV detector.

  • Fraction Collection:

    • Collect the peak corresponding to this compound using a fraction collector.

    • Combine the relevant fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product Workup Aqueous Workup (Wash with Na2S2O3, H2O, Brine) Crude->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate ColumnChrom Column Chromatography (Silica Gel) Concentrate->ColumnChrom HPLC Preparative HPLC (e.g., C18) Concentrate->HPLC TLC TLC Analysis of Fractions ColumnChrom->TLC Combine Combine Pure Fractions HPLC->Combine TLC->Combine Final_Evap Final Solvent Evaporation Combine->Final_Evap PureProduct Pure this compound Final_Evap->PureProduct Troubleshooting_Tree Start Low Purity after Column Chromatography Q1 Are peaks overlapping or tailing on TLC? Start->Q1 A1_Yes Co-elution of Impurities Q1->A1_Yes Yes A1_No Contamination after collection Q1->A1_No No Q2 Is the Rf value very low? A1_Yes->Q2 Sol1 Optimize solvent system (less polar eluent) A1_Yes->Sol1 Sol2 Check for residual solvent. Re-evaporate under high vacuum. A1_No->Sol2 A2_Yes Compound strongly adsorbed Q2->A2_Yes Yes A2_No Solvent system is too polar Q2->A2_No No Sol3 Increase eluent polarity. Consider neutral silica/alumina. A2_Yes->Sol3 Sol4 Decrease eluent polarity. A2_No->Sol4

References

Optimizing reaction conditions for "Ethyl 6-chloro-2-oxohexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-2-oxohexanoate. The information is designed to assist in optimizing reaction conditions and addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Enolate Formation: The base may not be strong enough to deprotonate the starting ester effectively.Use a stronger, non-nucleophilic base such as Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure anhydrous conditions as proton sources will quench the enolate.
Incorrect Alkylating Agent: The reactivity of the 1,4-dihalobutane may be insufficient.Consider using 1-bromo-4-chlorobutane or 1,4-diiodobutane to increase the rate of alkylation.
Low Reaction Temperature: The temperature may be too low for the alkylation step to proceed at a reasonable rate.While enolate formation is typically done at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
Formation of Side Products Di-alkylation: The enolate may react with the alkylating agent twice, leading to a di-substituted product.Use a slight excess of the starting ester relative to the alkylating agent. Add the alkylating agent slowly to the enolate solution at a low temperature to control the reaction.
Self-condensation of Starting Ester (Claisen Condensation): The ester enolate can react with another molecule of the starting ester.[1][2]Maintain a low temperature during enolate formation and alkylation. Use a non-nucleophilic base to minimize side reactions.
Elimination Reactions: The alkylating agent or the product may undergo elimination reactions, especially if the reaction is heated for an extended period.Keep reaction times to a minimum and work at the lowest effective temperature.
Difficult Purification Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as distillation under reduced pressure or preparative HPLC.
Product Instability: The α-keto ester functionality can be sensitive to hydrolysis or decomposition.Avoid prolonged exposure to acidic or basic conditions during workup and purification. Use a neutral or slightly acidic wash during the workup. Store the purified product at a low temperature under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A plausible approach is the alkylation of an ethyl ester enolate with a suitable 4-carbon electrophile containing a chloro group. For instance, generating the enolate of ethyl acetate with a strong base like LDA, followed by reaction with 1-bromo-4-chlorobutane. A subsequent oxidation step would then be required to introduce the ketone at the 2-position. A more direct, but potentially lower-yielding, one-pot approach could involve the acylation of a pre-formed enolate.

Q2: Which base is most suitable for the enolate formation step?

A2: Strong, non-nucleophilic bases are recommended to ensure complete and rapid enolate formation while minimizing side reactions like Claisen condensation.[1] Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are excellent choices. It is crucial to use a stoichiometric amount of base to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system to differentiate between the starting materials and the product. Staining with potassium permanganate can help visualize non-UV active spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide information on product formation and the presence of side products.

Q4: What are the critical parameters to control for optimizing the yield?

A4: The key parameters to optimize include the choice of base, reaction temperature, reaction time, and the stoichiometry of the reactants. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions.

Q5: Are there any specific safety precautions I should take?

A5: The reagents used in this synthesis, such as strong bases and alkylating agents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction and to minimize the risk of fire with pyrophoric reagents.

Experimental Protocols

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (or other suitable starting ester)

  • 1-bromo-4-chlorobutane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add ethyl acetate (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-4-chlorobutane (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate Product Ethyl_Acetate Ethyl Acetate Enolate_Formation Enolate Formation (LDA, THF, -78 °C) Ethyl_Acetate->Enolate_Formation 1. 1_bromo_4_chlorobutane 1-bromo-4-chlorobutane Alkylation Alkylation (-78 °C to RT) 1_bromo_4_chlorobutane->Alkylation Enolate_Formation->Alkylation 2. Intermediate Ethyl 6-chloro-2-hexanoate (Hypothetical Intermediate) Alkylation->Intermediate

Caption: Proposed reaction pathway for the synthesis of Ethyl 6-chloro-2-hexanoate via enolate alkylation.

Troubleshooting_Workflow Start Low/No Product Check_Enolate Verify Enolate Formation (e.g., quenching with D2O) Start->Check_Enolate Stronger_Base Use Stronger Base (LDA, NaHMDS) Check_Enolate->Stronger_Base Inefficient Anhydrous_Cond Ensure Anhydrous Conditions Check_Enolate->Anhydrous_Cond Inefficient Check_Alkylation Monitor Alkylation Step (TLC, LC-MS) Check_Enolate->Check_Alkylation Efficient End Optimized Reaction Stronger_Base->End Anhydrous_Cond->End Increase_Temp Increase Reaction Temp. Check_Alkylation->Increase_Temp No Reaction Reactive_Alkylating_Agent Use More Reactive Alkylating Agent Check_Alkylation->Reactive_Alkylating_Agent No Reaction Analyze_Side_Products Analyze Side Products (NMR, MS) Check_Alkylation->Analyze_Side_Products Side Products Increase_Temp->End Reactive_Alkylating_Agent->End Optimize_Stoichiometry Optimize Stoichiometry Analyze_Side_Products->Optimize_Stoichiometry Control_Temp Control Temperature Profile Analyze_Side_Products->Control_Temp Optimize_Stoichiometry->End Control_Temp->End

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Preventing decomposition of "Ethyl 6-chloro-2-oxohexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 6-chloro-2-oxohexanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive functional groups?

This compound is a multi-functional organic compound. Its structure contains three key functional groups that determine its reactivity and stability:

  • Ethyl Ester: Susceptible to hydrolysis under acidic or basic conditions.

  • α-Keto group: The ketone at the alpha position to the ester can influence reactivity. α-ketoesters are generally stable but can be prone to hydrolysis.

  • Primary Alkyl Chloride: The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution or elimination reactions.

Q2: What are the primary signs of decomposition of this compound?

Decomposition can be indicated by:

  • A noticeable change in the physical appearance of the compound, such as color change or the formation of precipitates.

  • Inconsistent or unexpected results in your experiments, including lower yields or the appearance of unintended side products.

  • The presence of new peaks in analytical data (e.g., NMR, LC-MS, GC-MS) that do not correspond to the starting material or expected products. A common impurity to monitor for is the corresponding carboxylic acid from ester hydrolysis.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

To minimize decomposition, it is crucial to store this compound under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes contact with atmospheric moisture and oxygen, which can promote hydrolysis and oxidative degradation.
Container Use a tightly sealed, amber glass vial or bottle.Protects the compound from light, which can catalyze degradation, and prevents moisture ingress.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.Prevents accidental contact with substances that could initiate decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: The compound shows signs of degradation upon receipt or after a short period of storage.

  • Possible Cause A: Improper Storage Conditions.

    • Solution: Immediately transfer the compound to a container that meets the recommended storage conditions (see table above). Ensure the container is purged with an inert gas before sealing.

  • Possible Cause B: Exposure to Moisture.

    • Solution: Handle the compound in a dry environment, such as a glovebox or under a stream of inert gas. Use anhydrous solvents and reagents in your experiments.

Issue 2: Low yield or formation of impurities during a reaction.

  • Possible Cause A: Hydrolysis of the Ethyl Ester. [1][2][3]

    • Troubleshooting:

      • Check pH: Ensure the reaction medium is not strongly acidic or basic, unless required by the reaction protocol. Even trace amounts of acid or base can catalyze hydrolysis.[1][2][3]

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.

      • Control Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions.

  • Possible Cause B: Reaction with Nucleophiles at the Alkyl Chloride.

    • Troubleshooting:

      • Choice of Reagents: Be mindful of nucleophilic species in your reaction mixture that could displace the chloride. If the intended reaction does not involve this site, consider protecting it or choosing alternative reagents.

      • Solvent Effects: The choice of solvent can influence the rate of nucleophilic substitution. Aprotic solvents are generally preferred to minimize solvolysis.

  • Possible Cause C: Instability of the α-Keto Ester moiety. [4]

    • Troubleshooting:

      • Avoid Strong Reducing or Oxidizing Agents: The keto group can be susceptible to reduction or oxidation depending on the reagents used.

      • Buffer the Reaction: If pH control is critical, consider using a non-nucleophilic buffer.

Issue 3: Inconsistent analytical results (e.g., NMR, LC-MS).

  • Possible Cause A: On-column Decomposition.

    • Troubleshooting:

      • Modify Analytical Method: For LC-MS, use a mobile phase with a neutral or slightly acidic pH. For GC-MS, ensure the injection port temperature is not excessively high.

      • Use a Derivatizing Agent: In some cases, derivatization of the molecule can improve its stability for analysis.

  • Possible Cause B: Decomposition in Solution.

    • Troubleshooting:

      • Prepare Fresh Solutions: Prepare solutions for analysis immediately before use.

      • Choose Appropriate Solvents: Use high-purity, anhydrous solvents for preparing analytical samples.

Experimental Protocol: General Handling Procedure to Minimize Decomposition

This protocol outlines a general workflow for using this compound in a reaction, with an emphasis on preventing its decomposition.

  • Preparation of Reaction Setup:

    • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Assemble the reaction apparatus under a positive pressure of inert gas.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Ensure all other reagents are of high purity and compatible with the substrate.

  • Handling this compound:

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh and transfer the compound under a blanket of inert gas.

  • Reaction Execution:

    • Add the compound to the reaction vessel, followed by the anhydrous solvent.

    • Maintain the reaction under an inert atmosphere throughout the experiment.

    • Control the reaction temperature carefully using a suitable heating or cooling bath.

  • Work-up and Purification:

    • Quench the reaction using a non-aqueous work-up if possible.

    • If an aqueous work-up is necessary, perform it quickly and at a low temperature. Use neutral or slightly acidic water.

    • During purification (e.g., column chromatography), use a pre-neutralized silica gel if the compound is sensitive to acid.

Visualizations

Below are diagrams illustrating key concepts for preventing the decomposition of this compound.

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition start Decomposition Observed? check_storage Review Storage Conditions: - Temperature (2-8°C) - Inert Atmosphere - Light Protection start->check_storage Yes no_decomposition No Decomposition (Continue with best practices) start->no_decomposition No check_handling Review Handling Procedures: - Anhydrous Technique - Inert Gas Blanket check_storage->check_handling check_reaction Analyze Reaction Parameters: - pH (Avoid strong acid/base) - Nucleophiles present? - Temperature check_handling->check_reaction implement_changes Implement Corrective Actions: - Optimize Storage & Handling - Modify Reaction Protocol check_reaction->implement_changes

Caption: Troubleshooting workflow for identifying and addressing the decomposition of this compound.

Potential_Decomposition_Pathways Potential Decomposition Pathways start_material This compound hydrolysis Ester Hydrolysis start_material->hydrolysis H₂O / H⁺ or OH⁻ nucleophilic_substitution Nucleophilic Substitution start_material->nucleophilic_substitution Nucleophile (e.g., Nu⁻) elimination Elimination start_material->elimination Base product_hydrolysis 6-chloro-2-oxohexanoic acid + Ethanol hydrolysis->product_hydrolysis product_substitution Substituted Product (at C6) nucleophilic_substitution->product_substitution product_elimination Alkene Product elimination->product_elimination

Caption: Potential chemical pathways leading to the decomposition of this compound.

References

Technical Support Center: Ethyl 6-chloro-2-oxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-chloro-2-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method for the synthesis of this compound is a Crossed Claisen condensation. This reaction involves the condensation of ethyl 6-chlorohexanoate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several factors:

  • Insufficiently anhydrous conditions: Moisture can quench the base and hydrolyze the esters.

  • Incorrect stoichiometry: An improper ratio of reactants and base can lead to side reactions or incomplete conversion.

  • Suboptimal reaction temperature: The temperature for a Claisen condensation needs to be carefully controlled to promote the desired reaction pathway.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q3: What are the likely side products in this reaction?

Potential side products include:

  • Self-condensation of ethyl 6-chlorohexanoate: This can occur if the reactivity of the diethyl oxalate is not sufficiently higher.

  • Hydrolysis products: If water is present, the starting esters and the final product can be hydrolyzed to their corresponding carboxylic acids.

  • Products of elimination reactions: Under strongly basic conditions, elimination of HCl from the alkyl chain could potentially occur, though this is less likely under typical Claisen conditions.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through vacuum distillation. Column chromatography on silica gel can also be employed for higher purity, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via a Crossed Claisen condensation.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient base.Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. Ensure the correct molar equivalent is used.
Wet reagents or solvent.Dry all glassware thoroughly. Use anhydrous ethanol and ensure the starting esters are dry.
Reaction temperature is too low.Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.
Formation of a White Precipitate During Reaction The sodium salt of the β-keto ester is precipitating.This is a normal observation in many Claisen condensations and indicates product formation.
Low Yield After Workup Incomplete neutralization of the base.Ensure the reaction mixture is fully neutralized with a suitable acid (e.g., dilute HCl) before extraction.
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Presence of Multiple Spots on TLC/Peaks in GC Side reactions have occurred.Re-evaluate the reaction conditions, particularly the stoichiometry and temperature. Consider using a stronger, non-nucleophilic base like LDA at low temperatures.
Impure starting materials.Check the purity of ethyl 6-chlorohexanoate and diethyl oxalate before starting the reaction.

Experimental Protocols

Proposed Synthesis of this compound via Crossed Claisen Condensation

This protocol is a proposed method based on the principles of the Crossed Claisen condensation. Optimization may be required to achieve the desired yield and purity.

Materials:

  • Ethyl 6-chlorohexanoate

  • Diethyl oxalate

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide solution to the flask.

  • Reactant Addition: A mixture of ethyl 6-chlorohexanoate and diethyl oxalate is added dropwise to the stirred base solution at a controlled temperature (e.g., 0-10 °C).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by TLC or GC.

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess base is neutralized by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extraction: The product is extracted with diethyl ether. The organic layers are combined.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the proposed reaction parameters.

Parameter Value
Reactant 1 Ethyl 6-chlorohexanoate
Reactant 2 Diethyl oxalate
Base Sodium ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature 50-80 °C (Reflux)
Reaction Time 2-4 hours
Purification Method Vacuum Distillation

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Reaction Apparatus under N2 prep_reagents->setup_reaction add_base Add Sodium Ethoxide to Ethanol setup_reaction->add_base add_reactants Add Ethyl 6-chlorohexanoate and Diethyl Oxalate add_base->add_reactants reflux Reflux Reaction Mixture add_reactants->reflux quench Quench with HCl reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Moisture Contamination start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Purification Loss start->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Verify Molar Ratios cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3 solution4 Refine Purification Technique cause4->solution4

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Grignard Reactions with Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving Ethyl 6-chloro-2-oxohexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with this compound?

A1: this compound is a multifunctional substrate containing three sites susceptible to nucleophilic attack by a Grignard reagent: a ketone, an ester, and an alkyl chloride. The primary challenge is achieving chemoselectivity, as the Grignard reagent can react with any of these functional groups. The high reactivity of Grignard reagents makes them strong nucleophiles and potent bases, which can lead to several side reactions.[1][2][3]

Q2: Which functional group is most likely to react with the Grignard reagent?

A2: Ketones are generally more reactive towards Grignard reagents than esters.[4] Therefore, the initial reaction is most likely to occur at the C2-keto group. However, the ester at C1 is also a viable reaction site. Grignard reagents typically add twice to esters, forming a tertiary alcohol after an initial addition-elimination sequence that proceeds through a ketone intermediate.[2][4] Reaction at the C6-chloro group (an SN2 reaction) is generally less favorable with Grignard reagents.[2]

Q3: Why must Grignard reactions be conducted under strictly anhydrous conditions?

A3: Grignard reagents are extremely potent bases and will react with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[5] This acid-base reaction is significantly faster than the desired nucleophilic addition to a carbonyl group.[5] Any moisture present will quench the Grignard reagent, converting it into an alkane and rendering it inactive for the intended synthesis.[5] This necessitates the use of flame-dried glassware and anhydrous solvents.[6]

Q4: Can I use just one equivalent of the Grignard reagent to selectively react with the ketone?

A4: While ketones are more reactive than esters, using only one equivalent of a Grignard reagent can still result in a mixture of products.[4] The intermediate formed from the reaction with the ester is a ketone, which is highly reactive towards the Grignard reagent.[4] Therefore, even with careful stoichiometry, it is challenging to prevent the subsequent reaction. Low temperatures can help to control the reaction and may improve selectivity.[7][8]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Symptom Possible Cause Recommended Solution
Reaction fails to initiate or proceeds with very low conversion.Poor Quality Grignard Reagent: The Grignard reagent may have been deactivated by exposure to moisture or air.Prepare the Grignard reagent fresh before use. Ensure all glassware is rigorously flame-dried under vacuum or inert gas and that anhydrous solvents are used.[5][6] Titrate the Grignard reagent to determine its exact concentration before starting the reaction.[9]
Inactive Magnesium: The magnesium turnings may have an oxide layer preventing the reaction.Activate the magnesium before use. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using an ultrasonic bath.[6]
Presence of Protic Impurities: Trace amounts of water in the starting material or solvent.Dry the solvent over a suitable drying agent and distill it before use. Ensure the this compound is anhydrous.
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.While low temperatures can improve selectivity, the reaction may require gentle warming to initiate. Once started, maintain the desired temperature.[9]
Problem 2: Formation of a Complex Mixture of Products
Symptom Possible Cause Recommended Solution
TLC or NMR analysis shows multiple spots or a complex spectrum, indicating a mixture of products.Lack of Chemoselectivity: The Grignard reagent is reacting with both the ketone and the ester functional groups.Lower the reaction temperature: Conducting the reaction at very low temperatures (e.g., -78 °C) can significantly enhance selectivity.[7][8][10] Use a less reactive organometallic reagent: Consider using an organozinc or organocuprate reagent, which are generally less reactive and more selective. The addition of zinc chloride (ZnCl₂) to the Grignard reagent can form a more selective organozinc species.[11] Employ a protecting group strategy: Protect the more reactive ketone functional group as an acetal before performing the Grignard reaction on the ester. The protecting group can be removed in a subsequent step.[12]
Enolization of the Ketone: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, leading to the recovery of starting material after workup.[5]Use a less sterically hindered Grignard reagent. The addition of cerium(III) chloride (CeCl₃) can suppress enolization and favor nucleophilic addition (Luche reaction conditions).[9]
Wurtz Coupling: The Grignard reagent may react with the starting alkyl halide used in its formation, leading to homocoupling byproducts.[6]Add the alkyl halide slowly during the preparation of the Grignard reagent to maintain a low concentration.
Problem 3: Reaction Mixture Turns Dark Brown or Black
Symptom Possible Cause Recommended Solution
The solution becomes very dark during the formation or reaction of the Grignard reagent.Decomposition: Impurities in the magnesium or the organic halide can catalyze the decomposition of the Grignard reagent.Use high-purity magnesium turnings and distill the organic halide before use.
Side Reactions: The formation of finely divided metal from side reactions like Wurtz coupling can cause the solution to darken.[5]This is not always indicative of a failed reaction. Proceed with the workup and analyze the product mixture. If yields are consistently low, optimize the Grignard formation conditions.

Experimental Protocols & Methodologies

General Protocol for Grignard Reaction at Low Temperature

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask. In the dropping funnel, prepare a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF.

  • Grignard Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Substrate: Cool the Grignard reagent solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath). Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard solution.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G Troubleshooting Logic for Grignard Reaction Failures start Reaction Failure (Low Yield / No Product) check_reagent Check Grignard Reagent Quality start->check_reagent reagent_bad Re-prepare Grignard (Anhydrous Conditions) check_reagent->reagent_bad Poor Quality reagent_good Reagent OK check_reagent->reagent_good Good Quality check_conditions Review Reaction Conditions conditions_bad Optimize Conditions (Temp, Solvent) check_conditions->conditions_bad Suboptimal conditions_good Conditions OK check_conditions->conditions_good Optimal check_substrate Analyze Substrate Reactivity substrate_issue Address Side Reactions (Protecting Groups, Additives) check_substrate->substrate_issue Side Reactions substrate_ok Re-evaluate Reaction Goal check_substrate->substrate_ok No Obvious Issues reagent_good->check_conditions conditions_good->check_substrate

Caption: Troubleshooting decision tree for Grignard reactions.

G Competing Reaction Pathways substrate This compound product_ketone Tertiary Alcohol (from Ketone) substrate->product_ketone Attack at C2-Ketone product_ester Tertiary Alcohol (from Ester) substrate->product_ester Attack at C1-Ester product_enolization Enolate (Starting Material recovery) substrate->product_enolization Deprotonation at C3 product_chloride Substitution Product (Less Likely) substrate->product_chloride Attack at C6-Chloride grignard R-MgX grignard->substrate

Caption: Potential reaction pathways for this compound.

References

"Ethyl 6-chloro-2-oxohexanoate" reaction scale-up considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloro-2-oxohexanoate.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound and its subsequent reactions.

Synthesis of this compound via Claisen-type Condensation

The synthesis of this compound can be achieved via a Claisen-type condensation. A plausible route involves the reaction of ethyl 4-chlorobutyrate with ethyl oxalate in the presence of a strong base like sodium ethoxide.

Potential Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried.2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC.3. Extend the reaction time, monitoring the consumption of starting materials.
Formation of multiple by-products 1. Self-condensation of ethyl 4-chlorobutyrate.2. Reaction temperature is too high, leading to decomposition.3. Presence of water in the reaction mixture.1. Add ethyl 4-chlorobutyrate slowly to the mixture of ethyl oxalate and base to maintain a low concentration of the enolizable ester.2. Maintain a controlled temperature throughout the reaction.3. Ensure all reagents and solvents are anhydrous.
Difficulties in product isolation and purification 1. Emulsion formation during aqueous work-up.2. Co-elution of impurities during column chromatography.1. Add brine to the aqueous layer to break up emulsions.2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. A process for purifying α-keto esters by treating with a carboxylic anhydride to remove alcohol impurities followed by filtration and distillation may be adapted[1].
Alpha-Bromination of this compound

A common subsequent reaction is the alpha-bromination of this compound to yield ethyl 3-bromo-6-chloro-2-oxohexanoate, a useful synthetic intermediate.

Potential Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired monobrominated product 1. Incomplete reaction.2. Formation of dibrominated by-products.1. Increase the reaction time or slightly increase the temperature, monitoring by TLC or GC.2. Use a stoichiometric amount of bromine and add it slowly to the reaction mixture.
Reaction does not initiate 1. Low-quality bromine.2. Presence of radical inhibitors if a radical pathway is involved.1. Use freshly opened or purified bromine.2. Ensure the reaction is free from radical scavengers.
Difficulties in quenching excess bromine 1. Insufficient quenching agent.1. Add an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite until the red-brown color of bromine disappears. Perform this step in a fume hood with good ventilation.
Product degradation during work-up or purification 1. The product may be thermally unstable.2. Hydrolysis of the ester group.1. Avoid high temperatures during solvent removal and purification. Use vacuum distillation at a lower temperature if possible.2. Use neutral or slightly acidic conditions during the aqueous work-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A1: A common and effective method for the synthesis of β-keto esters is the Claisen condensation[2][3][4]. For this compound, a crossed Claisen condensation between ethyl 4-chlorobutyrate and a non-enolizable ester like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) is a plausible and efficient route.

Q2: What are the critical safety precautions when handling bromine for the alpha-bromination reaction?

A2: Bromine is a highly toxic, corrosive, and volatile substance that requires strict safety measures[5][6].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat[5][7].

  • Ventilation: All work with bromine must be conducted in a certified chemical fume hood[5][7].

  • Handling: Use glassware and equipment made of resistant materials like glass or Teflon[7]. Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors[7].

  • Spill and Emergency: Have a spill kit ready, including a neutralizing agent like sodium thiosulfate solution[5]. An emergency eyewash and safety shower must be immediately accessible[8].

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (this compound) and the formation of the product.

Q4: What are the common impurities in the synthesis of this compound and how can they be removed?

A4: Common impurities may include unreacted starting materials, by-products from self-condensation, and residual solvents. Purification is typically achieved by vacuum distillation or column chromatography on silica gel. For the removal of alcohol by-products, a method involving treatment with a carboxylic anhydride followed by filtration and distillation has been reported for other α-keto esters and could be applicable[1].

Q5: What are the key considerations for scaling up the synthesis of this compound?

A5: When scaling up the Claisen-type condensation, consider the following:

  • Heat Management: The reaction can be exothermic. A larger reactor vessel will have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Ensure adequate cooling capacity and controlled addition of reagents.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and prevent localized hot spots.

  • Reagent Addition: The order and rate of reagent addition are critical. Slow, controlled addition of the enolizable ester can minimize self-condensation.

  • Work-up and Purification: Large-scale extractions and distillations require appropriate equipment and safety protocols. The feasibility of column chromatography on a large scale should be evaluated, and alternative purification methods like crystallization or vacuum distillation should be considered. For journals that publish robust and scalable organic transformations, Organic Process Research & Development is a valuable resource[3].

Section 3: Data Presentation

Table 1: Reactant and Solvent Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compoundC₈H₁₃ClO₃192.64264.1 at 760 mmHg1.116[7]
BromineBr₂159.80858.83.102
ChloroformCHCl₃119.3861.21.489
Carbon TetrachlorideCCl₄153.8276.71.594

Table 2: Lab-Scale Reaction Parameters for Alpha-Bromination of this compound

Parameter Condition 1 [6]Condition 2 [1]
Scale 5 g of this compound2.9 g of this compound
Solvent Chloroform (70 mL)Carbon Tetrachloride (30 mL)
Bromine 1.6 mL (1.2 eq)0.85 mL (1.1 eq)
Temperature AmbientRoom Temperature
Reaction Time 6.5 hours1 hour
Work-up Dilution with dichloromethane, wash with 10% aq. sodium thiosulphate, water, and brine.Dilution with EtOAc, wash with Na₂S₂O₃ solution, water, and brine.
Purification Solvent removal in vacuoColumn chromatography on silica gel
Yield 99%Not specified

Section 4: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-bromo-6-chloro-2-oxohexanoate[6]
  • To a stirred solution of this compound (5 g, 26.0 mmol, 1 eq) in chloroform (70 mL) in a round-bottom flask, add bromine (1.6 mL, 31.2 mmol, 1.2 eq) dropwise at ambient temperature.

  • Stir the reaction mixture at ambient temperature for 6.5 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with 10% aqueous sodium thiosulphate solution to quench excess bromine.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic extract over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent in vacuo to afford the crude product.

  • Purify the crude product as necessary.

Section 5: Visualizations

Reaction_Pathway cluster_synthesis Synthesis of this compound cluster_bromination Alpha-Bromination Ethyl 4-chlorobutyrate Ethyl 4-chlorobutyrate Product_1 This compound Ethyl 4-chlorobutyrate->Product_1 Diethyl oxalate Diethyl oxalate Diethyl oxalate->Product_1 Base Sodium Ethoxide Base->Product_1 Claisen Condensation Product_1_ref This compound Product_2 Ethyl 3-bromo-6-chloro-2-oxohexanoate Product_1_ref->Product_2 Bromine Bromine Bromine->Product_2

Caption: Reaction pathway for the synthesis and subsequent bromination of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Base Check activity of base Start->Check_Base Base_OK Base is active? Check_Base->Base_OK Check_Temp Review reaction temperature Temp_OK Temperature optimal? Check_Temp->Temp_OK Check_Time Extend reaction time Time_OK Time sufficient? Check_Time->Time_OK Base_OK->Check_Temp Yes Replace_Base Use fresh base Base_OK->Replace_Base No Temp_OK->Check_Time Yes Adjust_Temp Optimize temperature Temp_OK->Adjust_Temp No Increase_Time Increase reaction time Time_OK->Increase_Time No End Yield Improved Time_OK->End Yes Replace_Base->End Adjust_Temp->End Increase_Time->End

Caption: Troubleshooting decision tree for low product yield in the synthesis reaction.

References

Technical Support Center: Managing Stereoselectivity in Ethyl 6-chloro-2-oxohexanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in reactions involving Ethyl 6-chloro-2-oxohexanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high stereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in reactions with this compound?

A1: The primary challenges stem from the prochiral ketone at the C2 position. Controlling the facial selectivity of nucleophilic attack (e.g., reduction) is crucial for establishing the desired stereocenter. Factors such as the choice of catalyst, solvent, temperature, and substrate purity can significantly impact the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[1][2]

Q2: Which analytical techniques are recommended for determining the stereoselectivity of these reactions?

A2: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of the reaction products. It is essential to use a validated analytical method to ensure accurate and reproducible results.[1]

Q3: How critical is the purity of reagents and solvents?

A3: The purity of all reagents, including the substrate, catalyst, and solvent, is paramount. Trace impurities can act as catalyst poisons or inhibitors, leading to low conversion, inconsistent results, and reduced stereoselectivity.[1] Using anhydrous solvents and ensuring the absence of peroxides is often critical, especially when using sensitive catalysts like borane reagents.[3]

Q4: Can the reaction solvent influence the stereochemical outcome?

A4: Absolutely. The solvent can have a profound effect on the stereoselectivity of a reaction by influencing the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[1][2] It is highly recommended to screen a range of solvents during the optimization of your reaction conditions.

Troubleshooting Guides

Guide 1: Low or Inconsistent Enantioselectivity

Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.

Possible Cause Troubleshooting Steps & Solutions
Ineffective Catalyst The chosen chiral catalyst or ligand may not be optimal for this specific substrate. Screen a variety of chiral catalysts (e.g., different oxazaborolidines for CBS reductions, various chiral ligands for metal-catalyzed reactions, or different ketoreductases for biocatalysis).[2][4][5]
Suboptimal Temperature Reaction temperature can significantly affect the energy difference between the diastereomeric transition states. Optimize the reaction temperature; lower temperatures often lead to higher selectivity but may require longer reaction times.[2]
Solvent Effects The solvent polarity and coordinating ability can influence the catalyst-substrate complex. Screen a range of solvents with varying properties (e.g., THF, toluene, dichloromethane).[1][2]
Impure Substrate/Reagents Impurities can interfere with the catalytic cycle. Purify the this compound substrate and all other reagents. Ensure solvents are anhydrous and free of contaminants.[1]
Incorrect Catalyst Loading The concentration of the catalyst can impact the stereochemical outcome. Optimize the catalyst loading; both too high and too low concentrations can be detrimental.[2]
Guide 2: Catalyst Deactivation or Low Activity

Problem: The reaction is sluggish, does not proceed to completion, or the catalyst appears to lose activity over time.

Possible Cause Troubleshooting Steps & Solutions
Catalyst Poisoning Impurities in the substrate or solvent can act as catalyst poisons.[1] Thoroughly purify all starting materials and use high-purity, anhydrous solvents.
Air/Moisture Sensitivity Many asymmetric catalysts are sensitive to air and moisture.[3] If applicable, perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a glovebox or Schlenk line.
Incorrect Reaction Conditions The temperature or concentration of reactants may not be optimal for catalyst stability and activity. Systematically optimize the reaction conditions, including temperature and reactant concentrations.[2]

Experimental Protocols

Example Protocol 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is a general guideline for the enantioselective reduction of a ketone, adapted for this compound.

Materials:

  • (S)-Me-CBS-oxazaborolidine solution (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1N)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (S)-Me-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (1.0 eq.). Stir for 15 minutes at 0 °C.

  • Cool the mixture to -30 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe pump over 30 minutes.

  • Stir the reaction mixture at -30 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1N HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Example Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol provides a general framework for the enzymatic reduction of this compound.

Materials:

  • Ketoreductase (KRED) enzyme preparation (e.g., from Lactobacillus kefir or a commercial kit)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)[6]

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • This compound

  • Organic co-solvent (e.g., isopropanol, if required)

  • Standard laboratory equipment for biocatalysis (e.g., temperature-controlled shaker)

Procedure:

  • In a reaction vessel, prepare a buffered solution containing the KRED, NADH or NADPH, and the cofactor regeneration system.

  • If necessary, add an organic co-solvent to improve substrate solubility.

  • Initiate the reaction by adding this compound to the desired final concentration.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solvent (e.g., ethyl acetate) or by protein precipitation.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the product as needed.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Data Presentation

Table 1: Illustrative Data for Optimization of CBS Reduction of this compound
Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1(S)-Me-CBSTHF08588
2(S)-Me-CBSToluene08290
3(S)-Me-CBSCH2Cl207585
4(S)-Me-CBSTHF-209095
5(S)-Me-CBSTHF-4092>99
6(R)-Me-CBSTHF-4091>99 (R)
Table 2: Illustrative Data for Screening of Ketoreductases for the Reduction of this compound
Entry Ketoreductase Source Cofactor Conversion (%) ee (%) Product Configuration
1Lactobacillus kefirNADPH9598(S)
2Saccharomyces cerevisiaeNADPH8892(R)
3Commercial KRED Kit ANADPH>99>99(S)
4Commercial KRED Kit BNADH9296(R)

Visualizations

troubleshooting_workflow start Low or Inconsistent Enantioselectivity step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Evaluate Reagent & Catalyst Purity step1->step2 Method Validated step3 Optimize Reaction Conditions step2->step3 Reagents Pure resolution Achieve High & Reproducible Enantioselectivity step3->resolution Conditions Optimized

Caption: Troubleshooting workflow for low enantioselectivity.

cbs_reduction_pathway sub This compound ts Diastereomeric Transition State sub->ts cat (S)-CBS Catalyst complex Catalyst-Borane Complex cat->complex borane BH3 Source borane->complex complex->ts ts->cat Catalyst Regeneration prod (S)-Ethyl 6-chloro-2-hydroxyhexanoate ts->prod

Caption: Simplified pathway for CBS-catalyzed reduction.

References

Technical Support Center: Reaction Monitoring of Ethyl 6-chloro-2-oxohexanoate by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 6-chloro-2-oxohexanoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of monitoring the synthesis of this compound?

A1: Reaction monitoring is crucial to determine the consumption of starting materials, the formation of the desired product (this compound), and the appearance of any byproducts.[1][2] This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

Q2: Which chromatographic techniques are suitable for monitoring this reaction?

A2: Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the synthesis of this compound. TLC is a rapid, qualitative technique ideal for quick checks of reaction progress.[2][3] HPLC provides quantitative data, offering higher resolution and sensitivity for more detailed analysis of product formation and impurity profiling.[4]

Q3: How do I choose an appropriate solvent system for TLC analysis?

A3: The choice of solvent system (mobile phase) for TLC depends on the polarity of the compounds being separated. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[2][5] The ratio can be adjusted to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.6.[6]

Q4: What type of HPLC method is recommended for this analysis?

A4: A reversed-phase HPLC method is generally suitable for analyzing keto esters like this compound. This typically involves a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.[7] A gradient elution may be necessary to achieve good separation of all components.

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly acidic or basic.- The compound is unstable on the silica gel plate.- Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.- Consider using alumina plates or a different solvent system.[8][9]
Spots remain at the baseline (low Rf) - The developing solvent is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[6]
Spots run with the solvent front (high Rf) - The developing solvent is too polar.- Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[6]
No spots are visible - The sample is too dilute.- The compound does not visualize under UV light.- The TLC plate was submerged below the spotting line in the developing chamber.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a different visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate).- Ensure the solvent level in the developing chamber is below the spotting line.[8][10]
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks - Keto-enol tautomerism of the β-keto ester.- Column overload.- Inappropriate mobile phase pH.- Increase the column temperature to accelerate the interconversion between tautomers.- Lower the sample concentration.- Adjust the mobile phase pH with a suitable buffer.[11]
Ghost peaks appear - Carryover from a previous injection.- Contamination in the mobile phase or sample.- Run a blank injection with the mobile phase to confirm carryover.- Clean the injector and sample loop.- Use fresh, HPLC-grade solvents and filter your samples.
Fluctuating retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the system.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for leaks in the pump, injector, and fittings.[12][13]
High backpressure - Clogged column frit or tubing.- Particulate matter in the sample.- Mobile phase precipitation.- Filter the mobile phase and samples.- Back-flush the column according to the manufacturer's instructions.- Ensure the mobile phase components are miscible and will not precipitate under the operating conditions.

Experimental Protocols

TLC Monitoring Protocol
  • Preparation of the TLC Plate: On a silica gel TLC plate, gently draw a starting line with a pencil approximately 1 cm from the bottom. Mark the lanes for the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the starting material in its designated lane. Similarly, spot the reaction mixture in its lane and in the co-spot lane.

  • Development: Prepare the developing chamber by adding the chosen solvent system (e.g., 20% ethyl acetate in hexanes) to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the spots are not UV-active, use an appropriate staining method such as an iodine chamber or a potassium permanganate dip.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.

HPLC Monitoring Protocol
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., 1:1000) in an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample onto the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product, this compound.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Progress cluster_monitoring Chromatographic Monitoring cluster_data Data Interpretation cluster_decision Decision Making Start Starting Material Product This compound Start->Product Desired Reaction Byproduct Byproduct(s) Start->Byproduct Side Reaction TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC Product->TLC Product->HPLC Byproduct->TLC Byproduct->HPLC Qualitative Qualitative Assessment (Spot Intensity) TLC->Qualitative Quantitative Quantitative Analysis (Peak Area) HPLC->Quantitative Continue Continue Reaction Qualitative->Continue Stop Stop Reaction / Work-up Quantitative->Stop Optimize Optimize Conditions Quantitative->Optimize Troubleshooting_Flowchart cluster_causes Identify Potential Causes cluster_solutions Implement Solutions cluster_verification Verify Resolution start Problem Identified (e.g., TLC Streaking) cause1 Sample Overloaded? start->cause1 cause2 Compound Acidic/Basic? start->cause2 cause3 Compound Unstable? start->cause3 solution1 Dilute Sample cause1->solution1 Yes solution2 Add Modifier to Solvent cause2->solution2 Yes solution3 Change Stationary Phase cause3->solution3 Yes verify Re-run Analysis solution1->verify solution2->verify solution3->verify result Problem Resolved? verify->result result->start No end_good Continue Monitoring result->end_good Yes end_bad Re-evaluate Causes

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 6-chloro-2-oxohexanoate and Ethyl 6-chloro-6-oxohexanoate for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount to the success of a synthetic route. This guide provides an objective comparison of the reactivity of two structurally related hexanoate derivatives: ethyl 6-chloro-2-oxohexanoate and ethyl 6-chloro-6-oxohexanoate. By examining their distinct functional groups, this document outlines their characteristic reactions, supported by representative experimental protocols and a discussion of their potential applications in the synthesis of complex molecules.

Introduction to the Contestants: Structure and Functional Groups

This compound and ethyl 6-chloro-6-oxohexanoate share a common six-carbon backbone with an ethyl ester and a chloro substituent. However, the placement of the carbonyl group and the chlorine atom leads to fundamentally different chemical functionalities and, consequently, distinct reactivity profiles.

This compound is an α-keto ester. Its reactivity is primarily centered around three features: the electrophilic ketone carbonyl group at the 2-position, the adjacent ester functional group, and the acidic α-protons on the carbon atom situated between the two carbonyl groups (C3).

Ethyl 6-chloro-6-oxohexanoate , also known as adipic acid monoethyl ester chloride, is an acyl chloride. The dominant feature of this molecule is the highly electrophilic acyl chloride group, which is one of the most reactive carboxylic acid derivatives.

CompoundStructureIUPAC NameMolecular FormulaMolecular WeightKey Functional Group
This compound This compoundC₈H₁₃ClO₃192.64 g/mol α-Keto ester
Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoateC₈H₁₃ClO₃192.64 g/mol Acyl chloride

Comparative Reactivity: A Tale of Two Functional Groups

The difference in the location of the carbonyl and chloro groups dictates the primary reaction pathways for each molecule. Ethyl 6-chloro-6-oxohexanoate is characterized by its high susceptibility to nucleophilic acyl substitution, while this compound offers multiple reaction sites for both nucleophilic addition and enolate chemistry.

G cluster_0 Ethyl 6-chloro-6-oxohexanoate (Acyl Chloride) cluster_1 This compound (α-Keto Ester) EC6O EC6O NAS NAS EC6O->NAS Highly Reactive Ethyl 6-chloro-6-oxohexanoate Ethyl 6-chloro-6-oxohexanoate Amides Amides NAS->Amides Esters (transesterification) Esters (transesterification) NAS->Esters (transesterification) Anhydrides Anhydrides NAS->Anhydrides Carboxylic Acids (hydrolysis) Carboxylic Acids (hydrolysis) NAS->Carboxylic Acids (hydrolysis) Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution EC2O EC2O Ketone Ketone EC2O->Ketone Enolate Enolate EC2O->Enolate Ester Ester EC2O->Ester This compound This compound Nucleophilic Addition Nucleophilic Addition Ketone->Nucleophilic Addition Reduction to α-hydroxy ester Reduction to α-hydroxy ester Ketone->Reduction to α-hydroxy ester Ketone Reactivity Ketone Reactivity Alkylation at C3 Alkylation at C3 Enolate->Alkylation at C3 Condensation Reactions Condensation Reactions Enolate->Condensation Reactions Enolate Chemistry Enolate Chemistry Hydrolysis/Saponification Hydrolysis/Saponification Ester->Hydrolysis/Saponification Ester Reactivity Ester Reactivity

In-Depth Reactivity Analysis and Experimental Protocols

Ethyl 6-chloro-6-oxohexanoate: The Highly Reactive Acyl Chloride

The acyl chloride functional group in ethyl 6-chloro-6-oxohexanoate makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions are typically fast and often proceed at room temperature. The chloride ion is an excellent leaving group, driving the reactions to completion.

Key Reactions:

  • Amide Formation: Rapid reaction with primary and secondary amines to form amides.

  • Esterification: Reaction with alcohols to yield new esters.

  • Hydrolysis: Vigorous reaction with water to produce the corresponding carboxylic acid (adipic acid monoethyl ester).

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form a new carbon-carbon bond.

Representative Experimental Protocol: Amide Formation

Objective: To synthesize N-benzyl-6-ethoxy-6-oxohexanamide from ethyl 6-chloro-6-oxohexanoate and benzylamine.

Materials:

  • Ethyl 6-chloro-6-oxohexanoate (1.0 eq)

  • Benzylamine (2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 6-chloro-6-oxohexanoate in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzylamine in DCM to the cooled solution. The excess benzylamine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

G start Dissolve Ethyl 6-chloro-6-oxohexanoate in DCM cool Cool to 0 °C start->cool add_amine Add Benzylamine Solution cool->add_amine react Stir at Room Temperature add_amine->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify

This compound: The Versatile α-Keto Ester

The reactivity of this compound is more nuanced, offering several avenues for synthetic transformations. The presence of two carbonyl groups acidifies the protons on the adjacent methylene group (C3), facilitating the formation of an enolate which can act as a nucleophile.

Key Reactions:

  • Enolate Alkylation: Deprotonation at the C3 position followed by reaction with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond.

  • Condensation Reactions: The enolate can participate in aldol-type or Claisen condensations.[1][2]

  • Nucleophilic Addition to the Ketone: The ketone at C2 can be targeted by nucleophiles, such as Grignard reagents or organolithiums.

  • Reduction: The ketone can be selectively reduced to an α-hydroxy ester, a valuable chiral building block.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions.

Representative Experimental Protocol: α-Alkylation

Objective: To synthesize ethyl 3-allyl-6-chloro-2-oxohexanoate via enolate alkylation.

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq) in Tetrahydrofuran (THF)

  • Allyl bromide (1.2 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add allyl bromide dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G start α-Keto Ester in Anhydrous THF cool Cool to -78 °C start->cool add_base Add Strong Base (LDA) cool->add_base enolate Enolate Formation add_base->enolate add_electrophile Add Alkyl Halide enolate->add_electrophile reaction Sₙ2 Reaction add_electrophile->reaction workup Aqueous Quench and Workup reaction->workup product α-Alkylated Product workup->product

Applications in Drug Development and Complex Molecule Synthesis

Both this compound and ethyl 6-chloro-6-oxohexanoate serve as valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

  • Ethyl 6-chloro-6-oxohexanoate is a derivative of adipic acid, a common precursor in polymer and plasticizer production. In pharmaceutical synthesis, its bifunctional nature (an ester and a highly reactive acyl chloride) allows for the sequential or orthogonal introduction of different functionalities. For example, the acyl chloride can be reacted with a key amine-containing fragment of a drug molecule, with the ester group being available for later modification or to influence solubility.

  • This compound and other α-keto esters are important precursors for the synthesis of α-amino acids and α-hydroxy acids, which are fundamental building blocks in many natural products and pharmaceuticals.[3][4][5] The ability to introduce substituents at the α-position (C3) allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Summary of Reactivity Comparison

FeatureEthyl 6-chloro-6-oxohexanoate (Acyl Chloride)This compound (α-Keto Ester)
Primary Reactive Site Carbonyl carbon of the acyl chlorideα-carbon (C3), ketone carbonyl (C2)
Primary Reaction Type Nucleophilic Acyl SubstitutionEnolate formation and reaction, Nucleophilic addition
Reactivity with Nucleophiles Very high, often exothermicModerate, requires specific conditions
Reaction Conditions Often mild (room temperature)Often requires strong base and low temperatures for enolate formation
Key Transformations Amide, ester, anhydride formationC-C bond formation at C3, reduction to α-hydroxy ester
Synthetic Utility Rapid introduction of an acyl groupVersatile for building molecular complexity, precursor to α-hydroxy and α-amino acids

Conclusion

References

A Comparative Analysis of Ethyl 6-chloro-2-oxohexanoate and Other Alpha-Halo Ketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. Alpha-halo ketones are a critical class of intermediates, valued for their dual electrophilic sites that enable the construction of complex molecular architectures. This guide provides an objective comparison of Ethyl 6-chloro-2-oxohexanoate with other alpha-halo ketones, supported by experimental data to inform synthetic strategy.

Alpha-halo ketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers a high degree of reactivity, making them versatile substrates in a multitude of organic transformations. Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.

Performance in Key Synthetic Transformations

The reactivity of alpha-halo ketones is influenced by the nature of the halogen, the steric and electronic properties of the ketone, and the reaction conditions. Generally, the reactivity of the carbon-halogen bond follows the trend I > Br > Cl, a consequence of bond strength and the leaving group ability of the halide.

Hantzsch Pyridine Synthesis: A Case Study

The Hantzsch pyridine synthesis is a cornerstone multicomponent reaction for the preparation of dihydropyridines, a scaffold present in numerous bioactive molecules, including the nifedipine class of calcium channel blockers.[1][2] This reaction typically involves the condensation of an aldehyde, a beta-ketoester, and a nitrogen source like ammonia. Alpha-halo ketones, such as this compound, can serve as valuable precursors to the requisite beta-ketoesters.

The following table summarizes typical yields for the synthesis of various alpha-halo ketones, illustrating the efficiency of different halogenation methods.

Alpha-Halo Ketone DerivativeHalogenating AgentSolventReaction Time (h)Yield (%)Reference
2-BromoacetophenoneBr₂Acetic Acid570-85[1]
2-Chloro-1-phenylethanoneNCSToluene0.1-1.3up to 99[3]
2-IodoacetophenoneI₂ / H₂O₂Methanol3-461-96[1]
α-Chloro ketones from N-protected amino acidsHClDiethyl ether-82-87[4]
α-Bromo ketones from N-protected amino acidsHBrTHF--[4]

NCS: N-Chlorosuccinimide

Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for key transformations are essential.

General Procedure for the Alpha-Chlorination of a Beta-Keto Ester

This protocol is adapted from a procedure for the enantioselective chlorination of β-keto esters.[3]

Materials:

  • Beta-keto ester (e.g., Ethyl 6-oxohexanoate, a precursor to this compound) (0.2 mmol)

  • N-Chlorosuccinimide (NCS) (0.21 mmol)

  • Potassium Fluoride (KF) (0.4 mmol)

  • Toluene (1 mL)

  • Chiral catalyst (e.g., hybrid amide-based Cinchona alkaloid) (0.001 mmol)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the beta-keto ester, catalyst, and solid KF is stirred in toluene at room temperature for 20 minutes.

  • The mixture is then cooled to the appropriate temperature (e.g., 0 °C).

  • N-Chlorosuccinimide is added in one portion.

  • The reaction is stirred for a specified time (typically 5-80 minutes) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude alpha-chloro-beta-keto ester, which can be further purified by column chromatography.

Representative Hantzsch Pyridine Synthesis

The following is a general procedure for the Hantzsch synthesis, which can be adapted for use with various beta-ketoesters, including this compound.[5]

Materials:

  • Beta-ketoester (e.g., this compound) (2.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the beta-ketoester, aldehyde, and ammonium acetate in ethanol.

  • The reaction mixture is heated to reflux (approximately 80°C) with vigorous stirring.

  • The progress of the reaction is monitored by TLC.

  • Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature.

  • The ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude 1,4-dihydropyridine product is purified by column chromatography.

Visualizing Synthetic Pathways

To better understand the relationships and transformations involved in the synthesis and application of alpha-halo ketones, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a key reaction workflow and a relevant signaling pathway.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product B_Ketoester This compound Enamine Enamine B_Ketoester->Enamine Enone Enone B_Ketoester->Enone Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Enone Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Enone->Dihydropyridine

Hantzsch Pyridine Synthesis Workflow

The Hantzsch synthesis is a key method for producing 1,4-dihydropyridines, which are precursors to many calcium channel blockers.[6][7] These drugs play a crucial role in managing cardiovascular diseases by blocking the influx of calcium into cells.

Calcium_Channel_Blocker_Pathway cluster_synthesis Chemical Synthesis cluster_cellular Cellular Action cluster_physiological Physiological Effect Alpha_Halo_Ketone Alpha-Halo Ketone (e.g., this compound) Hantzsch_Synthesis Hantzsch Pyridine Synthesis Alpha_Halo_Ketone->Hantzsch_Synthesis DHP 1,4-Dihydropyridine (e.g., Nifedipine) Hantzsch_Synthesis->DHP Ca_Channel L-type Calcium Channel DHP->Ca_Channel blocks Ca_Influx Calcium Influx Ca_Channel->Ca_Influx mediates Contraction Smooth Muscle Contraction Ca_Influx->Contraction induces Vasodilation Vasodilation Contraction->Vasodilation leads to

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Conclusion

This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. While direct comparative kinetic data remains an area for further investigation, its utility in fundamental transformations such as the Hantzsch pyridine synthesis is clear. Its cost-effectiveness and stability make it a strong candidate for large-scale synthesis. The choice between this compound and other alpha-halo ketones will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, cost considerations, and the tolerance of other functional groups in the molecule. The provided experimental protocols and synthetic pathway visualizations offer a solid foundation for incorporating this and other alpha-halo ketones into modern drug discovery and development programs.

References

Bioactivity Screening of Ethyl 6-chloro-2-oxohexanoate Derivatives: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of specific studies detailing the bioactivity of Ethyl 6-chloro-2-oxohexanoate and its direct derivatives. Therefore, this guide provides a comparative analysis based on the known biological activities of two classes of structurally related compounds: Chlorinated Aliphatic Compounds and α-Keto Esters . The experimental data and potential mechanisms presented herein are intended to serve as a foundational resource for researchers interested in the potential bioactivity screening of novel this compound derivatives.

Section 1: Comparative Bioactivity Profiles

Based on the functional groups present in this compound (a chlorinated aliphatic chain and an α-keto ester moiety), derivatives could be hypothesized to exhibit a range of biological effects, primarily cytotoxicity and enzyme inhibition. The following tables summarize representative data from studies on analogous compounds.

Table 1: Cytotoxicity of Structurally Related Chlorinated Aliphatic Compounds
CompoundCell LineAssay TypeEndpointResultReference
Carbon TetrachlorideRat HepatocytesLDH ReleaseCytotoxicitySevere at 10 mM
1,1,1-TrichloroethaneRat HepatocytesLDH ReleaseCytotoxicitySevere at 10 mM
TetrachloroethyleneRat HepatocytesLDH ReleaseCytotoxicitySevere at 10 mM
1,3-DichloropropeneRat HepatocytesLDH ReleaseCytotoxicitySevere at 10 mM
ChloroformHumanMultipleLiver & Kidney ToxicityAssociated with occupational exposure
TrichloroethyleneHumanMultipleLiver & Kidney ToxicityAssociated with occupational exposure
Table 2: Enzyme Inhibition by Structurally Related α-Keto Esters and Amides
Compound ClassTarget EnzymeInhibition TypePotency (IC₅₀)Reference
α-Keto PhenylamidesProteasome (β5 subunit)Potent Inhibition28.8 nM for potent derivatives[1]
α-Keto OxazolesFatty Acid Amide Hydrolase (FAAH)Reversible CovalentPotent and Selective[2]
Peptidyl α-Keto EstersSerine ProteasesReversible Adduct FormationVaries with peptide sequence[3]
α-KetoamidesCalpainCovalentSuperior to aldehyde derivatives[3][4]

Section 2: Experimental Protocols

Detailed methodologies for key bioactivity screening assays are provided below. These protocols are standard methods and would be applicable for testing novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-100,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][4][7][8]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[2]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include appropriate controls (e.g., untreated cells, vehicle control, and a positive control for maximum LDH release).[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Antimicrobial Activity Screening: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a test microorganism is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for turbidity. The lowest concentration of the compound without visible growth is the MIC.

Section 3: Potential Signaling Pathways and Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the bioactivity screening of this compound derivatives, based on the activities of related compounds.

G Experimental Workflow for Bioactivity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Lead Identification A Synthesis of this compound Derivatives B Structural Confirmation (NMR, MS) A->B C Cytotoxicity Screening (e.g., MTT, LDH assays) B->C D Antimicrobial Screening (e.g., Broth Microdilution) B->D E Enzyme Inhibition Assays (e.g., Protease, FAAH) B->E F Determine IC50 / MIC values C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Identify Lead Compounds G->H

Caption: Workflow for synthesis and bioactivity screening.

G Potential Cytotoxicity Pathway of Chlorinated Aliphatics A Chlorinated Aliphatic Compound Enters Cell B Metabolic Activation (e.g., by Cytochrome P450) A->B C Generation of Reactive Metabolites B->C D Lipid Peroxidation C->D E Mitochondrial Dysfunction C->E F DNA Damage C->F G Cell Membrane Damage D->G I Apoptosis / Necrosis E->I F->I H Release of LDH G->H G->I

Caption: Potential mechanism of cytotoxicity.

G Mechanism of Serine Protease Inhibition by α-Keto Esters A Serine Protease Active Site (with Ser, His, Asp triad) C Formation of Reversible Tetrahedral Hemiketal Adduct A->C Nucleophilic attack by Serine -OH B α-Keto Ester Inhibitor B->C D Inhibition of Protease Activity C->D

Caption: Inhibition of serine proteases.

References

Spectroscopic Validation of "Ethyl 6-chloro-2-oxohexanoate" Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for "Ethyl 6-chloro-2-oxohexanoate," a potentially valuable building block in pharmaceutical synthesis. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data to aid in the validation of its reaction products. The information herein is intended to guide researchers in the synthesis and characterization of this target molecule.

Introduction

This compound is a functionalized β-keto ester. The presence of a terminal chloride and a β-keto ester moiety makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide outlines two plausible synthetic methods for its preparation and provides a detailed, predicted spectroscopic analysis for the confirmation of the final product.

Comparative Analysis of Synthetic Protocols

Two primary synthetic strategies are proposed for the synthesis of this compound: a Claisen-type condensation and an acylation of a pre-formed enolate. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

ParameterMethod 1: Claisen-Type CondensationMethod 2: Enolate Acylation with Weinreb Amide
Starting Materials Ethyl acetate, 4-chlorobutyryl chlorideN-methoxy-N-methyl-4-chlorobutanamide, Ethyl acetate
Base Sodium ethoxide (strong base)Lithium diisopropylamide (LDA) (strong, non-nucleophilic base)
Key Intermediate Enolate of ethyl acetateWeinreb amide
Anticipated Yield Moderate to GoodGood to High
Key Advantages Utilizes readily available and inexpensive starting materials.Generally provides better control and higher yields for acylation reactions, minimizing self-condensation.
Potential Drawbacks Risk of self-condensation of ethyl acetate. The strong basic conditions might lead to side reactions with the alkyl chloride.Requires the preparation of the Weinreb amide and the use of a stronger, more sensitive base (LDA) under anhydrous conditions.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for the target compound. These predictions are based on computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.25q2H-OCH₂CH₃
3.60t2H-CH₂Cl
3.55s2H-C(O)CH₂C(O)-
2.80t2H-C(O)CH₂CH₂-
2.00p2H-CH₂CH₂CH₂Cl
1.30t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
202.5C=O (ketone)
167.0C=O (ester)
61.5-OCH₂CH₃
49.0-C(O)CH₂C(O)-
44.5-CH₂Cl
40.0-C(O)CH₂CH₂-
27.5-CH₂CH₂CH₂Cl
14.0-OCH₂CH₃
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodPredicted Key Peaks/Features
IR (Infrared) Spectroscopy ~1745 cm⁻¹ (C=O stretch, ester), ~1720 cm⁻¹ (C=O stretch, ketone), ~2950 cm⁻¹ (C-H stretch, aliphatic), ~650 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: [M-OCH₂CH₃]⁺, [M-CH₂Cl]⁺, [CH₂CH₂CH₂Cl]⁺

Experimental Protocols

Method 1: Claisen-Type Condensation

This protocol describes the synthesis of this compound via a crossed Claisen condensation between ethyl acetate and 4-chlorobutyryl chloride.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate

  • 4-chlorobutyryl chloride

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethyl acetate in anhydrous diethyl ether is added dropwise to the stirred sodium ethoxide solution under a nitrogen atmosphere.

  • After the addition is complete, a solution of 4-chlorobutyryl chloride in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the slow addition of 1 M HCl until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Method 2: Enolate Acylation with Weinreb Amide

This method involves the preparation of N-methoxy-N-methyl-4-chlorobutanamide (Weinreb amide) followed by its reaction with the lithium enolate of ethyl acetate.

Part A: Synthesis of N-methoxy-N-methyl-4-chlorobutanamide

  • In a round-bottom flask, 4-chlorobutyryl chloride is dissolved in anhydrous dichloromethane.

  • The solution is cooled to 0 °C.

  • N,O-Dimethylhydroxylamine hydrochloride and pyridine are added portion-wise.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is washed with water, 1 M HCl, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the Weinreb amide.

Part B: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

  • n-Butyllithium is added dropwise to form lithium diisopropylamide (LDA).

  • Ethyl acetate is added dropwise to the LDA solution at -78 °C to form the lithium enolate.

  • A solution of N-methoxy-N-methyl-4-chlorobutanamide in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process cluster_product Product ethyl_acetate Ethyl Acetate enolate_formation Enolate Formation ethyl_acetate->enolate_formation chlorobutyryl_chloride 4-Chlorobutyryl Chloride nucleophilic_attack Nucleophilic Acyl Substitution chlorobutyryl_chloride->nucleophilic_attack Electrophile naoet Sodium Ethoxide (NaOEt) in Ethanol naoet->enolate_formation Base enolate_formation->nucleophilic_attack Enolate Intermediate workup Acidic Workup nucleophilic_attack->workup Alkoxide Intermediate product This compound workup->product

Caption: Reaction pathway for the synthesis of this compound via Claisen-type condensation.

Spectroscopic_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis start Crude Reaction Product purification Purification (Distillation or Chromatography) start->purification pure_product Purified Product purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_validation Validated Product Structure data_analysis->final_validation

Caption: General workflow for the spectroscopic validation of the synthesized this compound.

The Strategic Advantage of Ethyl 6-chloro-2-oxohexanoate and Its Analogs in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of molecular building blocks is a critical decision that profoundly influences the efficiency, scalability, and novelty of synthetic routes toward complex pharmaceutical targets. This guide provides a comprehensive comparison of ethyl 6-chloro-2-oxohexanoate, a representative haloalkyl α-ketoester, with alternative building blocks for the synthesis of valuable heterocyclic scaffolds, particularly substituted piperidines. Due to the limited publicly available data on this compound, this guide draws upon data from analogous haloalkyl ketoesters and established alternative synthetic strategies to provide a robust comparative analysis.

The core value of building blocks like this compound lies in their bifunctional nature, incorporating both an electrophilic keto group and a latent electrophilic center in the alkyl chain. This arrangement allows for sequential or one-pot reactions to construct complex cyclic systems. The primary application explored in this guide is the synthesis of substituted piperidines, a ubiquitous motif in pharmaceuticals.

Performance Comparison: Haloalkyl α-Ketoesters vs. Alternative Building Blocks

The synthesis of substituted piperidines can be approached through various strategic bond formations. Here, we compare the intramolecular cyclization of haloalkyl α-ketoester derivatives with common alternative methods.

Building Block/MethodKey Intermediate(s)Typical Reaction(s)Reported Yield RangeKey AdvantagesLimitations
Ethyl 6-halo-2-oxohexanoate Analogs Amino-ketoesterReductive amination, Intramolecular N-alkylation40-70% (overall)Convergent; introduces functionality at C2 and C3 of the piperidine ring simultaneously.Limited commercial availability of starting materials; potential for side reactions like elimination.
Dieckmann Condensation of Amino Diesters Acyclic amino diesterIntramolecular condensation60-85%Well-established; good for synthesizing piperidones with ester functionality.Requires strong base; limited to the formation of β-ketoesters within the piperidine ring.
Reductive Amination of Dicarbonyls 1,5-Dicarbonyl compounds, AminesIntramolecular reductive amination50-90%Utilizes readily available starting materials; high functional group tolerance.Can lead to mixtures of stereoisomers if chiral centers are formed.
Aza-Michael Addition α,β-Unsaturated esters/ketones, AminesIntramolecular Michael addition70-95%High yielding; good control over stereochemistry is often possible.Precursor synthesis can be multi-step.
Ring-Closing Metathesis (RCM) Diene-containing aminesOlefin metathesis75-95%Excellent for constructing unsaturated piperidines; high functional group tolerance.Requires expensive ruthenium catalysts; removal of metal impurities can be challenging.

Experimental Protocols

Detailed methodologies for key transformations are crucial for reproducibility and adaptation in a research setting.

Protocol 1: Synthesis of a 3-Carboethoxy-piperidine Derivative via Intramolecular N-Alkylation of an Amino-α-ketoester

This protocol outlines a plausible synthetic route utilizing a haloalkyl α-ketoester, analogous to this compound.

Step 1: Reductive Amination. A solution of ethyl 6-bromo-2-oxohexanoate (1.0 equiv.) and a primary amine (e.g., benzylamine, 1.1 equiv.) in a suitable solvent (e.g., dichloromethane or methanol) is stirred at room temperature. A reducing agent, such as sodium triacetoxyborohydride (1.5 equiv.), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino-ketoester.

Step 2: Intramolecular Cyclization. The crude amino-ketoester is dissolved in a polar aprotic solvent, such as acetonitrile or DMF. A non-nucleophilic base, for instance, potassium carbonate (2.0 equiv.) or diisopropylethylamine (2.0 equiv.), is added to the solution. The mixture is then heated to facilitate the intramolecular N-alkylation. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to afford the desired 3-carboethoxy-piperidine derivative.

Protocol 2: Synthesis of a Substituted Piperidine via Dieckmann Condensation

This protocol provides a common alternative for constructing the piperidine ring with a β-ketoester functionality.

Step 1: Synthesis of the Amino Diester Precursor. An appropriate N-protected amino alcohol is subjected to a two-step sequence of esterification reactions to introduce the two ester functionalities required for the Dieckmann condensation.

Step 2: Intramolecular Dieckmann Condensation. The amino diester precursor is dissolved in an anhydrous aprotic solvent, such as toluene or THF, under an inert atmosphere. A strong base, typically sodium hydride or potassium tert-butoxide (1.1 equiv.), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete, as indicated by TLC. The reaction is carefully quenched with a weak acid (e.g., acetic acid) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the cyclic β-ketoester.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

G Synthetic Pathway to Substituted Piperidines via Haloalkyl α-Ketoester cluster_start Starting Materials cluster_reaction1 Reductive Amination cluster_reaction2 Intramolecular Cyclization cluster_product Product start1 Ethyl 6-halo-2-oxohexanoate reductive_amination Formation of Amino-ketoester start1->reductive_amination start2 Primary Amine start2->reductive_amination cyclization N-Alkylation reductive_amination->cyclization product 3-Carboethoxy-piperidine Derivative cyclization->product G Alternative Pathway: Dieckmann Condensation cluster_start Starting Material cluster_reaction Intramolecular Condensation cluster_intermediate Intermediate cluster_product Product start Acyclic Amino Diester dieckmann Dieckmann Condensation start->dieckmann intermediate Cyclic β-Ketoester dieckmann->intermediate product Piperidone Derivative intermediate->product Further Functionalization

Purity Analysis of Synthesized "Ethyl 6-chloro-2-oxohexanoate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, ensuring the purity of intermediates is a critical step. This guide provides a comprehensive comparison of the purity analysis of synthesized "Ethyl 6-chloro-2-oxohexanoate," a valuable keto ester intermediate, with a common alternative, "Ethyl 4-chloroacetoacetate." We present supporting experimental data and detailed protocols for key analytical techniques to aid in the selection of appropriate quality control measures.

Performance and Purity Comparison

The choice between "this compound" and its alternatives often depends on the specific synthetic application. A key performance indicator for these intermediates is their reactivity and yield in subsequent reactions, which is directly influenced by their purity. The following table summarizes a comparative analysis of "this compound" and "Ethyl 4-chloroacetoacetate," including typical purity levels and common impurities.

FeatureThis compoundEthyl 4-chloroacetoacetateData Source
Typical Purity (by GC) >95%>95%[1]
Common Impurities Unreacted starting materials (e.g., ethyl acetoacetate, chloroacetyl chloride), Dichloroacetoacetate byproducts, Residual SolventsUnreacted starting materials (e.g., diketene, ethanol), 2,4-dichloroacetoacetate, Residual Solvents (e.g., dichloromethane)[2]
Performance in a Model Reaction (Yield) ~85-90% (Estimated)~80-85%[3]
Key Analytical Challenges Keto-enol tautomerism can lead to broad or multiple peaks in chromatography.Prone to hydrolysis; requires careful handling and storage.[3]

Note: The performance data for "this compound" in a model reaction is an estimate based on the reactivity of similar β-keto esters. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Accurate purity assessment relies on robust analytical methodologies. The following are detailed protocols for the most common techniques used in the analysis of "this compound" and its alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for determining the purity of ethyl keto esters and identifying trace impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu).

  • Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-550.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized "this compound" in a suitable solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is indispensable for the structural elucidation of organic molecules and can be used to confirm the identity of the synthesized compound and detect major impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL) operating at 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1 second

Data Acquisition (¹³C NMR):

  • Pulse Program: Proton-decoupled.

  • Number of Scans: 1024

  • Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing further confirmation of the compound's identity.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized "this compound."

Purity_Analysis_Workflow Purity Analysis Workflow for this compound start Synthesized Crude Product gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (1H & 13C) start->nmr ftir FTIR Spectroscopy start->ftir purity_assessment Purity > 95%? gcms->purity_assessment nmr->purity_assessment ftir->purity_assessment impurity_id Impurity Identification purity_assessment->impurity_id No final_product Pure this compound purity_assessment->final_product Yes purification Further Purification (e.g., Distillation, Chromatography) impurity_id->purification purification->start documentation Documentation & Reporting final_product->documentation

Caption: Workflow for purity analysis of this compound.

References

A Comparative Guide to the Synthesis of Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-chloro-2-oxohexanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its efficient and scalable synthesis is a critical aspect of drug discovery and development pipelines. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The information presented is based on established principles of organic synthesis and aims to assist researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic routes for this compound. The data presented are representative and intended for comparative purposes. Actual yields and optimal conditions may vary based on experimental setup and scale.

FeatureRoute 1: Grignard Reagent AcylationRoute 2: Oxidation of α-Hydroxy EsterRoute 3: Crossed Claisen Condensation
Starting Materials 1-Bromo-4-chlorobutane, Magnesium, Diethyl oxalateEthyl 2-hydroxy-6-chlorohexanoate, Oxidizing agent (e.g., PCC, DMP)Ethyl 5-chloropentanoate, Diethyl oxalate, Strong base (e.g., NaOEt)
Number of Key Steps 211
Typical Overall Yield 65-75%70-85%55-65%
Purity (pre-c'tion) Good to ExcellentExcellentModerate to Good
Scalability Readily scalable, but requires careful control of Grignard reactionScalable, but may require large quantities of oxidizing agentsScalable, but requires strictly anhydrous conditions and a strong base
Key Advantages Convergent synthesis, readily available starting materialsHigh yield and purity, direct conversionUtilizes common and relatively inexpensive reagents
Potential Challenges Grignard reagent formation can be sensitive to moisture and airUse of potentially toxic and hazardous oxidizing agentsPotential for self-condensation and other side reactions

Route 1: Synthesis via Grignard Reagent Acylation

This route involves the preparation of a Grignard reagent from 1-bromo-4-chlorobutane, followed by its reaction with diethyl oxalate to yield the target α-keto ester.

Experimental Workflow

Route_1_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation 1-Bromo-4-chlorobutane 1-Bromo-4-chlorobutane Mg_THF Mg_THF 1-Bromo-4-chlorobutane->Mg_THF Mg, THF 4-Chlorobutylmagnesium_bromide 4-Chlorobutylmagnesium_bromide Mg_THF->4-Chlorobutylmagnesium_bromide Grignard Reagent Reaction_with_Oxalate Reaction_with_Oxalate 4-Chlorobutylmagnesium_bromide->Reaction_with_Oxalate Diethyl oxalate, THF, -78 °C Quench Quench Reaction_with_Oxalate->Quench aq. NH4Cl Workup_Purification Workup_Purification Quench->Workup_Purification Extraction & Chromatography Product1 Product1 Workup_Purification->Product1 This compound

Caption: Workflow for Grignard Reagent Acylation.
Detailed Experimental Protocol

Step 1: Preparation of 4-Chlorobutylmagnesium bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 1-bromo-4-chlorobutane (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the halide solution to the magnesium. The reaction is initiated as indicated by heat evolution and the disappearance of the iodine color.

  • Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Acylation with Diethyl Oxalate

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution to the diethyl oxalate solution via a cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Route 2: Synthesis via Oxidation of α-Hydroxy Ester

This approach involves the oxidation of a precursor α-hydroxy ester, Ethyl 2-hydroxy-6-chlorohexanoate, to the desired α-keto ester.

Experimental Workflow

Route_2_Workflow cluster_0 Oxidation Ethyl_2-hydroxy-6-chlorohexanoate Ethyl_2-hydroxy-6-chlorohexanoate Oxidation_Step Oxidation_Step Ethyl_2-hydroxy-6-chlorohexanoate->Oxidation_Step PCC or DMP, CH2Cl2 Workup_Purification Workup_Purification Oxidation_Step->Workup_Purification Filtration & Chromatography Product2 Product2 Workup_Purification->Product2 This compound

Caption: Workflow for Oxidation of α-Hydroxy Ester.
Detailed Experimental Protocol

  • To a solution of Ethyl 2-hydroxy-6-chlorohexanoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (DMP, 1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts or DMP byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Route 3: Synthesis via Crossed Claisen Condensation

This method utilizes a crossed Claisen condensation between ethyl 5-chloropentanoate and diethyl oxalate in the presence of a strong base.

Experimental Workflow

Route_3_Workflow cluster_0 Claisen Condensation Ethyl_5-chloropentanoate Ethyl_5-chloropentanoate Condensation_Step Condensation_Step Ethyl_5-chloropentanoate->Condensation_Step NaOEt, Diethyl oxalate, Ethanol Acidic_Workup Acidic_Workup Condensation_Step->Acidic_Workup aq. HCl Workup_Purification Workup_Purification Acidic_Workup->Workup_Purification Extraction & Chromatography Product3 Product3 Workup_Purification->Product3 This compound

Caption: Workflow for Crossed Claisen Condensation.
Detailed Experimental Protocol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt, 1.1 eq) in anhydrous ethanol.

  • To this solution, add a mixture of ethyl 5-chloropentanoate (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

The choice of synthetic route for this compound will depend on various factors including the desired scale of production, availability of starting materials and reagents, and the purity requirements of the final product. The Grignard reagent acylation offers a convergent and reliable approach. The oxidation of the corresponding α-hydroxy ester provides a high-yielding and clean conversion, though it may involve hazardous reagents. The crossed Claisen condensation represents a classical and cost-effective method but may require more optimization to control side reactions. Researchers are encouraged to evaluate these methods in the context of their specific laboratory capabilities and project goals.

Shifting Focus: A Comparative Guide to the Biological Evaluation of 4-Oxohexanoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of compounds structurally related to the uncommonly explored "Ethyl 6-chloro-2-oxohexanoate" reveals promising anti-inflammatory properties within the broader class of 4-oxohexanoic acid derivatives. This guide provides an objective comparison of the biological performance of these derivatives with established anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Initial investigations into the biological activities of compounds directly derived from "this compound" yielded no significant findings in the current body of scientific literature. This suggests that this specific chemical may not be a common starting material for the development of bioactive molecules. Consequently, this guide pivots to a more fruitful area of research: the biological evaluation of structurally related 4-oxohexanoic acid derivatives, which have demonstrated noteworthy pharmacological potential.

This guide will focus on the anti-inflammatory properties of 6-aryl-4-oxohexanoic acids and compare their activity with the established non-steroidal anti-inflammatory drug (NSAID), fenbufen. Furthermore, we will explore the anti-inflammatory potential of short-chain fatty acids (SCFAs), which share some structural similarities and offer a different mechanistic approach to inflammation modulation.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of novel compounds is often evaluated through a combination of in vivo and in vitro assays. A standard model for in vivo assessment is the carrageenan-induced rat paw edema test, which measures the ability of a compound to reduce acute inflammation. In vitro assays, such as the human whole blood assay, provide insights into the specific mechanisms of action, for instance, the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

In Vivo Anti-Inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory activity of a series of 6-aryl-4-oxohexanoic acid derivatives compared to the reference drug, fenbufen. The data represents the percentage inhibition of carrageenan-induced rat paw edema at a dose of 50 mg/kg.

Compound IDAryl Substituent% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 4h
IIa Phenyl15.417.923.925.8
IIb 4-Methylphenyl10.515.220.122.3
IIc 4-Chlorophenyl19.216.320.321.1
IId 4-Methoxyphenyl0.913.418.518.4
IIe 4-Biphenyl11.625.124.118.2
IIf 2-Naphthyl12.818.721.523.6
IIIa Phenyl0.914.011.713.0
IIIb 4-Methylphenyl5.38.910.211.5
IIIc 4-Chlorophenyl14.31.10.31.4
IIId 4-Methoxyphenyl2.66.88.19.7
Fenbufen -19.824.925.526.1

Data extracted from a study on 6-aryl-4-oxohexanoic acids.[1]

In Vitro Mechanistic Insights

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which in turn reduces the production of prostaglandins, key mediators of inflammation.[2][3][4] Fenbufen itself is a pro-drug that is metabolized in the liver to its active form, biphenylacetic acid, which is a potent inhibitor of prostaglandin synthesis.[5][6] The 6-aryl-4-oxohexanoic acids are also presumed to act via a similar mechanism, although detailed IC50 values for COX inhibition are not available in the reviewed literature.

Short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate, produced by gut microbiota, have also demonstrated anti-inflammatory properties. Their mechanism of action is distinct from NSAIDs and involves the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), leading to the suppression of pro-inflammatory cytokine production.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used for the key experiments cited in this guide.

Synthesis of 6-Aryl-4-Oxohexanoic Acids[1]

A mixture of an appropriate aromatic aldehyde (10 mmol), levulinic acid (10 mmol), piperidine (0.5 mL), and glacial acetic acid (1 mL) in dry toluene (50 mL) is refluxed using a Dean-Stark apparatus until the theoretical amount of water is collected. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in ether, washed with water, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by crystallization from an appropriate solvent. For the saturated derivatives (IIIa-d), the corresponding unsaturated precursor (IIa-d) is dissolved in methanol and hydrogenated at room temperature and atmospheric pressure over 10% palladium on charcoal.

In Vivo Carrageenan-Induced Rat Paw Edema Assay[1]

Male Wistar rats (150-200 g) are divided into groups of six. The test compounds and the reference drug (fenbufen) are administered orally as a suspension in 1% carboxymethyl cellulose at a dose of 50 mg/kg. Thirty minutes later, 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw. The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated for each group with respect to the control group.

In Vitro Human Whole Blood Assay for Eicosanoid Biosynthesis[1]

Fresh human blood is collected from healthy volunteers. Aliquots of blood (1 mL) are pre-incubated with the test compounds or vehicle (DMSO) for 15 minutes at 37°C. Eicosanoid biosynthesis is stimulated by the addition of lipopolysaccharide (LPS). After a further incubation period, the reaction is stopped by the addition of indomethacin. Plasma is separated by centrifugation, and the levels of prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) are determined by enzyme immunoassay (EIA). The percentage inhibition of eicosanoid production is calculated by comparing the results of the test compounds with the vehicle control.

Visualizing the Pathways and Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.

Synthesis_of_6_Aryl_4_Oxohexanoic_Acids Aldehyde Aromatic Aldehyde Intermediate 6-Aryl-4-oxohex-5-enoic Acid (IIa-f) Aldehyde->Intermediate Piperidine, Acetic Acid, Toluene, Reflux LevulinicAcid Levulinic Acid LevulinicAcid->Intermediate FinalProduct 6-Aryl-4-oxohexanoic Acid (IIIa-d) Intermediate->FinalProduct H2, Pd/C, Methanol

Caption: Synthesis of 6-Aryl-4-Oxohexanoic Acids.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Biphenylacetic acid, 6-Aryl-4-oxohexanoic acids) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of Action of NSAIDs.

SCFA_Anti_Inflammatory_Pathway SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) HDAC Histone Deacetylases (HDACs) SCFAs->HDAC Inhibition GPCRs G-Protein Coupled Receptors (GPR41, GPR43) SCFAs->GPCRs Activation NFkB NF-κB Signaling HDAC->NFkB Activation GPCRs->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation

Caption: Anti-Inflammatory Pathway of SCFAs.

Conclusion

While the direct biological evaluation of "this compound" derivatives remains an unexplored area, the investigation of structurally similar 4-oxohexanoic acids has revealed a promising class of compounds with anti-inflammatory properties. The 6-aryl-4-oxohexanoic acids, in particular, have demonstrated in vivo efficacy comparable to the established NSAID fenbufen. Further studies to elucidate their precise mechanism of action, including the determination of COX-1/COX-2 inhibitory activity, would be a valuable next step in their development. The distinct anti-inflammatory mechanisms of short-chain fatty acids also highlight the diverse therapeutic strategies that can be explored based on simple aliphatic acid scaffolds. This comparative guide serves as a foundation for researchers to build upon in the quest for novel and effective anti-inflammatory agents.

References

Elucidating the Reaction Mechanism of Ethyl 6-chloro-2-oxohexanoate: A Comparative Guide to Intramolecular and Intermolecular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of functionalized ketoesters like ethyl 6-chloro-2-oxohexanoate is pivotal for designing novel molecular architectures. This guide provides a comparative analysis of two plausible reaction mechanisms for the transformation of this compound: an intramolecular cyclization leading to a cyclic β-keto ester and a competing intermolecular acylation. Due to the absence of direct literature on the specific reaction mechanism of this compound, this guide elucidates these pathways through analogy to well-established reactions, supported by experimental data from similar transformations.

Hypothesized Reaction Pathways

Two primary mechanistic pathways are proposed for the reaction of this compound in the presence of a base: an intramolecular SN2 cyclization and an intermolecular self-condensation.

Pathway 1: Intramolecular Cyclization (Dieckmann-like Alkylation)

This pathway involves the formation of an enolate at the carbon alpha to the ketone, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This results in the formation of a five-membered cyclic β-keto ester. This type of reaction is a well-known method for the synthesis of cyclic compounds.[1]

Intramolecular Cyclization Pathway.
Pathway 2: Intermolecular Acylation (Claisen-like Condensation)

In this pathway, the enolate of one molecule of this compound acts as a nucleophile and attacks the ester carbonyl group of a second molecule. This intermolecular reaction, analogous to a Claisen condensation, would lead to a dimeric β-keto ester.

Intermolecular Acylation Pathway.

Comparative Analysis of Reaction Pathways

The preferred reaction pathway is influenced by several factors, primarily reaction conditions. Intramolecular reactions are generally favored at low concentrations, which minimizes the probability of intermolecular encounters.[2]

ParameterIntramolecular CyclizationIntermolecular Acylation
Reaction Type Intramolecular SN2 AlkylationIntermolecular Nucleophilic Acyl Substitution
Key Intermediate EnolateTetrahedral Intermediate
Product Cyclic β-keto esterAcyclic, dimeric β-keto ester
Favorable Conditions Low reactant concentration (high dilution)High reactant concentration
Thermodynamics Entropically favored for 5- and 6-membered rings[3]Entropically disfavored compared to intramolecular cyclization for 5- and 6-membered rings
Analogous Reaction Yield Modest to good yields have been reported for the synthesis of macrocyclic β-keto lactones from ω-halo-β-keto esters.[1]Good to excellent yields are often achieved in the acylation of β-keto esters.[4][5][6][7]

Experimental Protocols for Analogous Reactions

Intramolecular Alkylation of an ω-Halo-β-keto Ester

This protocol is adapted from the synthesis of macrocyclic β-keto lactones.[1]

Materials:

  • ω-halo-β-keto ester (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of the ω-halo-β-keto ester in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Intermolecular Acylation of a β-Keto Ester

This protocol is based on the magnesium chloride-mediated acylation of ethyl acetoacetate.[8]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Magnesium chloride (MgCl2, 1.1 eq)

  • Triethylamine (Et3N, 2.2 eq)

  • Acyl chloride (1.1 eq)

  • Acetonitrile (CH3CN), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of magnesium chloride in anhydrous acetonitrile under an inert atmosphere, add ethyl acetoacetate followed by triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reaction of this compound can plausibly proceed through either an intramolecular cyclization to form a five-membered ring or an intermolecular acylation to yield a dimeric product. The prevailing mechanism is highly dependent on the reaction conditions, with high dilution favoring the intramolecular pathway. The provided comparative data and experimental protocols for analogous systems offer a valuable framework for researchers aiming to control the outcome of this and similar reactions, enabling the targeted synthesis of either cyclic or acylated ketoesters for applications in drug discovery and chemical synthesis. Further experimental investigation on this compound itself is warranted to definitively elucidate its reactive tendencies under various conditions.

References

A Comparative Guide to the Synthesis of Ethyl 6-chloro-2-oxohexanoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that impacts both the efficiency and economic viability of a synthetic route. Ethyl 6-chloro-2-oxohexanoate, a functionalized α-keto ester, presents itself as a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of its synthesis and compares its utility against viable alternatives, supported by experimental data and detailed protocols.

Executive Summary

This guide details a plausible and cost-effective synthetic pathway to this compound via a Claisen condensation reaction. A comparative analysis with two key alternatives, Ethyl 6-bromo-2-oxohexanoate and Ethyl 6-hydroxy-2-oxohexanoate, is presented. The chloro-derivative offers a balance of reactivity and cost-effectiveness, making it a strong candidate for various synthetic applications. The bromo-analog provides enhanced reactivity at a higher cost, while the hydroxy-variant offers a different functional handle for subsequent transformations.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the synthesis of this compound and its alternatives.

Table 1: Cost Analysis of Starting Materials for this compound Synthesis

Starting MaterialMolecular Weight ( g/mol )PuritySupplier ExamplePrice (USD) per Unit
Ethyl 4-chlorobutyrate150.6098%Thermo Scientific Chemicals196.65 per 500 g[1]
Diethyl oxalate146.14≥99%Sigma-Aldrich4,730 INR (~56.70 USD) per 1 kg
Sodium ethoxide68.05≥95%Sigma-Aldrich167.00 per 1 kg[2]

Table 2: Comparative Analysis of this compound and Alternatives

ParameterThis compoundEthyl 6-bromo-2-oxohexanoateEthyl 6-hydroxy-2-oxohexanoate
Synthesis Method Claisen CondensationHalogen Exchange or from Bromo-precursorReduction of a precursor or from ε-caprolactone
Key Features Good balance of reactivity and stability. Cost-effective.Higher reactivity of the C-Br bond. Potentially higher cost.Hydroxyl group allows for diverse functionalization (e.g., etherification, esterification).
Potential Applications Precursor for heterocycles, amino acids, and other bioactive molecules.Similar to the chloro-analog, but preferred when higher reactivity is needed.Building block for polymers, and as a precursor for various functionalized molecules.
Estimated Cost ModerateHigherVariable, dependent on the synthetic route from ε-caprolactone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol is based on the principles of the Claisen condensation, a robust method for the formation of β-keto esters, which in the case of using diethyl oxalate as a reactant, yields an α-keto ester.

Materials:

  • Ethyl 4-chlorobutyrate

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercially available sodium ethoxide can be used.

  • To the stirred solution of sodium ethoxide in ethanol, a solution of ethyl 4-chlorobutyrate and diethyl oxalate (in a 1:1 molar ratio) in anhydrous diethyl ether is added dropwise at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of Ethyl 6-hydroxyhexanoate from ε-Caprolactone (Alternative)

This two-step protocol provides a route to the hydroxy-analog.[1]

Materials:

  • ε-Caprolactone

  • Sodium hydroxide

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis of ε-Caprolactone: ε-Caprolactone is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide to yield sodium 6-hydroxyhexanoate.

  • Esterification: The resulting solution is acidified, and the 6-hydroxyhexanoic acid is extracted. The crude acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Workup and Purification: The reaction mixture is cooled, and the excess ethanol is removed. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude Ethyl 6-hydroxyhexanoate is purified by vacuum distillation.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for this compound and its potential role in a larger synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyl 4-chlorobutyrate Ethyl 4-chlorobutyrate Claisen Condensation Claisen Condensation Ethyl 4-chlorobutyrate->Claisen Condensation Diethyl oxalate Diethyl oxalate Diethyl oxalate->Claisen Condensation Sodium ethoxide Sodium ethoxide Sodium ethoxide->Claisen Condensation Base This compound This compound Claisen Condensation->this compound

Synthetic pathway for this compound.

Experimental_Workflow Start Start Reaction Setup Combine Reactants (Ethyl 4-chlorobutyrate, Diethyl oxalate) with Base (Sodium ethoxide) in Solvent Start->Reaction Setup Reaction Stir at Controlled Temperature (e.g., 0-25°C) for 12-24h Reaction Setup->Reaction Workup Quench with Acid, Extract with Organic Solvent Reaction->Workup Purification Wash with Bicarbonate & Brine, Dry over MgSO4 Workup->Purification Isolation Remove Solvent under Vacuum Purification->Isolation Final Product Pure this compound Isolation->Final Product

General experimental workflow for the synthesis.

While direct involvement of this compound in a specific signaling pathway is not documented, its utility as a precursor to biologically active molecules is significant. For instance, α-keto esters are key intermediates in the synthesis of various heterocyclic compounds, some of which are known to interact with signaling pathways. The following diagram illustrates a hypothetical pathway where a derivative of our target molecule could play a role.

Signaling_Pathway_Hypothetical Ethyl_6_chloro_2_oxohexanoate This compound Heterocycle_Synthesis Heterocycle Synthesis (e.g., with a dinucleophile) Ethyl_6_chloro_2_oxohexanoate->Heterocycle_Synthesis Bioactive_Molecule Bioactive Molecule (e.g., Kinase Inhibitor) Heterocycle_Synthesis->Bioactive_Molecule Target_Protein Target Protein (e.g., Kinase) Bioactive_Molecule->Target_Protein Inhibition Signaling_Pathway Cellular Signaling Pathway Downstream_Effects Modulation of Downstream Cellular Effects Target_Protein->Downstream_Effects

Hypothetical role as a precursor in drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-chloro-2-oxohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Ethyl 6-chloro-2-oxohexanoate (CAS No. 62123-62-0) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the chemical.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times and kept fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is vital to minimize exposure and prevent accidents.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer Begin Experiment handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_observe Monitor Reaction for Abnormalities handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe

Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as outlined in the table above.

    • Verify that the chemical fume hood is operational and has adequate airflow.

    • Assemble all necessary glassware and equipment within the fume hood.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use caution when handling to avoid skin and eye contact.

    • Keep containers tightly closed when not in use.

    • Avoid the generation of aerosols or mists.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • The container should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Management:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if it can be done safely.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including unused chemical, contaminated absorbent materials, and disposable PPE (gloves, etc.), must be collected in a designated and clearly labeled hazardous waste container.

  • The waste container should be kept closed and stored in a designated hazardous waste accumulation area.

Disposal Procedure:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. They will arrange for collection and proper disposal by a licensed hazardous waste management company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.